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  • Product: ethyl 2-bromononanoate
  • CAS: 7425-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-Bromononanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-bromononanoate is an alpha-brominated fatty acid ester, a class of organic compounds that serve as versatile intermediates in a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromononanoate is an alpha-brominated fatty acid ester, a class of organic compounds that serve as versatile intermediates in a multitude of synthetic applications. The presence of a bromine atom on the carbon adjacent to the ester carbonyl group makes this position highly susceptible to nucleophilic attack, rendering the molecule a potent alkylating agent. This reactivity profile, combined with the lipophilic nine-carbon chain, makes ethyl 2-bromononanoate a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and reaction protocols, spectroscopic analysis, and essential safety information.

Physical and Chemical Properties

Direct experimental data for ethyl 2-bromononanoate is not extensively available in the literature. However, its properties can be reliably estimated based on the trends observed in its homologous series. Below is a table summarizing its key physical and chemical properties, with some values estimated from shorter-chain analogs.

PropertyValueSource
IUPAC Name Ethyl 2-bromononanoate
CAS Number 7425-60-7
Molecular Formula C₁₁H₂₁BrO₂
Molecular Weight 265.19 g/mol
Boiling Point ~250-260 °C (estimated)Estimated from homologs[1]
Density ~1.15 g/mL (estimated)Estimated from homologs[1]
Refractive Index ~1.455 (estimated)Estimated from homologs[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform).[2]
Appearance Colorless to pale yellow liquid (expected).[3]

Synthesis of Ethyl 2-Bromononanoate

The most common and reliable method for synthesizing α-bromo esters like ethyl 2-bromononanoate is a two-step process involving the Hell-Volhard-Zelinsky bromination of the parent carboxylic acid (nonanoic acid) to form 2-bromononanoyl bromide, followed by esterification with ethanol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromononanoyl Bromide

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add nonanoic acid (1 equivalent) and a catalytic amount of red phosphorus (0.1 equivalents).

  • Heat the mixture to 80°C with stirring.

  • Slowly add bromine (1.1 equivalents) from the dropping funnel. The initial red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, continue to heat the mixture at 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

  • The crude 2-bromononanoyl bromide can be purified by distillation under reduced pressure.

Step 2: Esterification to Ethyl 2-Bromononanoate

  • Cool the crude 2-bromononanoyl bromide in an ice bath.

  • Slowly add anhydrous ethanol (2 equivalents) to the flask with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to complete the esterification.

  • Cool the reaction mixture and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude ethyl 2-bromononanoate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Bromination (Hell-Volhard-Zelinsky) cluster_step2 Step 2: Esterification A Nonanoic Acid + Red Phosphorus B Add Bromine (Br₂) A->B C Heat (80-90°C) B->C D 2-Bromononanoyl Bromide C->D E Add Anhydrous Ethanol D->E Proceed to Esterification F Reflux E->F G Workup (Extraction & Washing) F->G H Purification (Vacuum Distillation) G->H I Ethyl 2-Bromononanoate H->I

Caption: Synthesis of Ethyl 2-Bromononanoate.

Chemical Reactivity and Applications

The primary utility of ethyl 2-bromononanoate in organic synthesis stems from its nature as an excellent electrophile. The carbon atom bonded to the bromine is activated by the adjacent electron-withdrawing ester group, making it highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.[4] This allows for the facile introduction of the nonanoyl ester moiety into a wide range of molecules.

Nucleophilic Substitution with Azide

A representative reaction is the substitution of the bromide with an azide ion to form ethyl 2-azidononanoate. This product can then be further transformed, for example, through reduction to an alpha-amino acid ester or by participation in click chemistry reactions.[5][6]

Experimental Protocol: Synthesis of Ethyl 2-Azidononanoate
  • In a round-bottom flask, dissolve ethyl 2-bromononanoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine to remove any residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-azidononanoate.

  • The product can be purified by column chromatography on silica gel.

Sₙ2 Reaction Mechanism Diagram

SN2_Mechanism reactant N₃⁻ + C₇H₁₅-CH(Br)-COOEt transition [N₃···CH(C₇H₁₅)(COOEt)···Br]⁻ (Transition State) reactant->transition Backside Attack product C₇H₁₅-CH(N₃)-COOEt + Br⁻ transition->product Inversion of Stereochemistry

Caption: Sₙ2 reaction of ethyl 2-bromononanoate with azide.

Applications in Drug Development

While specific examples of ethyl 2-bromononanoate in marketed drugs are not readily found in public literature, its structural motif is highly relevant. Long-chain bromoesters are key intermediates in the synthesis of complex lipids and other bioactive molecules. For instance, a similar compound, ethyl 7-bromo-2,2-dimethylheptanoate, is a crucial building block in the synthesis of bempedoic acid, a novel treatment for hypercholesterolemia.[7][8] The alkylating ability of these bromoesters is utilized to form key carbon-carbon bonds in the construction of the final drug substance.

Spectroscopic Analysis

The structural features of ethyl 2-bromononanoate give rise to a predictable spectroscopic signature.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.25Quartet2H-O-CH₂-CH₃
~4.15Triplet1H-CH(Br)-
~2.0-2.2Multiplet2H-CH₂-CH(Br)-
~1.2-1.5Multiplet10H-(CH₂)₅-
~1.30Triplet3H-O-CH₂-CH₃
~0.90Triplet3H-CH₂-CH₃ (end of nonyl chain)

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~169C=O (Ester)
~62-O-CH₂-
~45-CH(Br)-
~34-CH₂-CH(Br)-
~31-CH₂- (alkyl chain)
~29 (multiple peaks)-CH₂- (alkyl chain)
~22-CH₂- (alkyl chain)
~14 (two peaks)-CH₃ (ethyl and nonyl)

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

  • ~1150-1250 cm⁻¹ (strong): C-O stretching of the ester.

  • ~600-700 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS):

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 264 and 266 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the entire ester group (-COOEt, m/z = 73), and cleavage of the alkyl chain.[9][10]

Safety and Handling

Ethyl 2-bromononanoate, like other α-bromoesters, should be handled with care in a well-ventilated fume hood. Based on the safety data for homologous compounds, it is expected to be:

  • Corrosive: Causes severe skin burns and eye damage.[11][12]

  • Lachrymatory: Vapors are irritating to the eyes and mucous membranes.[13]

  • Harmful if swallowed or inhaled. [12]

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A laboratory coat.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Incompatible with strong bases, oxidizing agents, and reducing agents.[13]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.

References

  • PubChem. (n.d.). Ethyl 2-bromononan-1-oate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-bromobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromovalerate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate.
  • Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromohexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
  • PubChem. (n.d.). Ethyl 2-bromooctanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PMC. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Wohlfarth, Ch. (2008). Refractive index of ethyl 2-bromobutanoate. Landolt-Börnstein - Group III Condensed Matter, 47, 1-1. [Link]

  • NIST. (n.d.). Propanoic acid, 2-bromo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2025). ethyl 2-bromoacetate | CAS#:105-36-2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • European Patent Office. (2025). EP3404032B1 - Process for making benzoxazepin compounds. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectra Analysis of Ethyl Compounds. Retrieved from [Link]

  • ScienceDirect. (2006). 2-Nitro-and 2-bromo-2-nitroethylphosphonates in the reaction with sodium azide. Tetrahedron Letters, 47(40), 7143-7146.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • MDPI. (n.d.). Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles. Retrieved from [Link]

  • Beilstein-Institut. (2023). Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. Retrieved from [Link]

  • Brainly. (2023). The ¹H NMR spectrum of ethyl ethanoate was reported by a student with the protons of the ethyl group. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester.
  • ScienceDirect. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Tetrahedron, 35(11), 1367-1371.

Sources

Exploratory

Structural Elucidation of Ethyl 2-Bromononanoate: A Comprehensive Guide to ^1H and ^13C NMR Spectroscopy

Executive Summary Ethyl 2-bromononanoate (CAS: 7425-60-7) is a highly versatile α -bromo ester utilized extensively in organic synthesis, particularly as a building block for complex copolyanhydrides, renin inhibitors, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-bromononanoate (CAS: 7425-60-7) is a highly versatile α -bromo ester utilized extensively in organic synthesis, particularly as a building block for complex copolyanhydrides, renin inhibitors, and advanced pharmaceutical intermediates[1]. For drug development professionals and synthetic chemists, the precise structural validation of this intermediate is non-negotiable.

This whitepaper provides an in-depth analysis of the ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 2-bromononanoate. By deconstructing the electronic environment, stereochemical nuances, and acquisition methodologies, this guide serves as an authoritative reference for the unambiguous structural elucidation of this molecule.

Molecular Architecture & Predictive Rationale

The chemical structure of ethyl 2-bromononanoate— CH3​(CH2​)6​CH(Br)COOCH2​CH3​ —presents several distinct magnetic environments. The interpretation of its NMR spectra relies on understanding two primary stereoelectronic effects:

  • Dual Deshielding at the α -Position (C-2): The C-2 carbon is covalently bonded to a highly electronegative bromine atom and an electron-withdrawing ester carbonyl group. This synergistic inductive effect severely deshields both the C-2 carbon and its attached proton, pushing their chemical shifts significantly downfield.

  • Diastereotopic Methylene Protons (C-3): Because C-2 is a chiral center, the adjacent methylene protons at C-3 are placed in different magnetic environments (diastereotopic). Consequently, they do not appear as a simple predictable multiplet, but rather as a complex, higher-order multiplet due to geminal coupling ( 2J≈14 Hz) and differential vicinal coupling to the C-2 proton.

^1H NMR Spectral Data & Mechanistic Analysis

The ^1H NMR spectrum of ethyl 2-bromononanoate (typically acquired in CDCl3​ at 400 MHz) is characterized by the overlapping of critical signals, which requires careful analytical scrutiny[2].

Table 1: ^1H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
C-1' Ester −O−CH2​− 4.20Quartet (q)2H7.1
C-2 α−CH−Br 4.18Triplet (t) or dd1H~7.5
C-3 −CH2​− (Diastereotopic)1.95 – 2.05Multiplet (m)2HN/A (Complex)
C-4 to C-8 Aliphatic Chain −CH2​− 1.25 – 1.45Multiplet (m)10HN/A
C-2' Ester −CH3​ 1.28Triplet (t)3H7.1
C-9 Terminal −CH3​ 0.88Triplet (t)3H6.8

Note: Data is extrapolated from homologous α -bromo esters such as [3] and empirical predictive models.

Analytical Insights & Causality
  • The 4.2 ppm Overlap: A common pitfall for junior scientists is misinterpreting the ~4.2 ppm region. The ester methylene (C-1') quartet and the α -proton (C-2) triplet/dd often overlap, appearing as a complex multiplet integrating to 3H. Expert Choice: If precise integration and coupling extraction of the α -proton is required, altering the solvent to Benzene- d6​ can induce an aromatic solvent-induced shift (ASIS), resolving the overlapping signals.

  • The C-3 Multiplet: The protons at C-3 (~2.0 ppm) are diastereotopic. The chiral center at C-2 restricts conformational averaging, meaning the two protons experience different magnetic shielding. This causality explains why the signal is a broad, complex multiplet rather than a clean quartet.

^13C NMR Spectral Data & Mechanistic Analysis

The ^13C NMR spectrum (100 MHz, CDCl3​ ) provides a clear, unambiguous map of the carbon backbone, free from the homonuclear coupling complexities seen in ^1H NMR[1].

Table 2: ^13C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionCarbon EnvironmentChemical Shift ( δ , ppm)Rationale / Deshielding Factors
C-1 Carbonyl ( C=O )169.8Highly deshielded by sp2 hybridization and oxygen electronegativity.
C-1' Ester Methylene ( −O−CH2​− )61.6Deshielded directly by the adjacent ester oxygen atom.
C-2 α -Carbon ( −CH−Br )46.2Deshielded by the heavy atom effect of Bromine and the adjacent carbonyl.
C-3 Aliphatic Methylene34.8 β -position to the bromine atom; slight inductive deshielding.
C-4 to C-7 Aliphatic Chain29.1, 28.9, 28.8, 27.2Standard unperturbed aliphatic methylene envelope.
C-8 Penultimate Methylene22.6Shielded relative to the inner chain due to proximity to the terminal methyl.
C-2' Ester Methyl14.1Standard ester methyl shift.
C-9 Terminal Methyl14.0Highly shielded terminal aliphatic carbon.

Standardized Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition.

Step-by-Step Methodology
  • System Baseline Validation (The Blank Run):

    • Action: Before preparing the sample, run a standard 1D ^1H sequence (zg30) on the pure batch of CDCl3​ (containing 0.03% v/v TMS).

    • Causality: This establishes a baseline, quantifying residual water (~1.56 ppm) and the chloroform peak (7.26 ppm). If unknown peaks are present in the blank, the solvent is contaminated. This guarantees that all subsequent peaks belong exclusively to ethyl 2-bromononanoate.

  • Sample Preparation:

    • Action: Dissolve exactly 15 mg (for ^1H) or 45 mg (for ^13C) of ethyl 2-bromononanoate in 0.6 mL of the validated CDCl3​ . Transfer to a high-quality 5 mm NMR tube.

    • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for a 16-scan ^1H spectrum without causing radiation damping or peak broadening due to high viscosity.

  • Probe Tuning and Matching:

    • Action: Insert the sample and perform automated or manual tuning and matching (atma) for both ^1H and ^13C frequencies.

    • Causality: Matches the impedance of the probe to the specific sample, maximizing the efficiency of the radiofrequency (RF) pulse and maximizing signal detection.

  • Shimming (B0 Field Homogenization):

    • Action: Lock onto the Deuterium signal of CDCl3​ . Perform TopShim (gradient shimming) followed by manual optimization of the Z0, Z1, and Z2 gradients.

    • Causality: A homogeneous magnetic field is critical. Poor shimming will artificially broaden the C-1' and C-2 overlapping signals at 4.2 ppm, making it impossible to extract accurate J -couplings.

  • Acquisition & Processing:

    • Action: Acquire ^1H using a 30-degree pulse (zg30), 16 scans, and a relaxation delay (D1) of 1.0 s. For ^13C, use a power-gated decoupling sequence (zgpg30), 512 scans, and D1 of 2.0 s. Apply an exponential window function (LB = 0.3 Hz for ^1H, 1.0 Hz for ^13C) prior to Fourier Transform.

Logical Workflow Visualization

The following diagram illustrates the standard operating procedure for reliable NMR structural elucidation, ensuring data integrity from sample prep to final analysis.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning (1H / 13C) Prep->Tune Shim Shimming (B0 Homogeneity) Tune->Shim Acq Acquisition (Pulse & FID) Shim->Acq Proc Processing (FT & Phase) Acq->Proc Eluc Elucidation (Shift Analysis) Proc->Eluc

Fig 1: Standardized logical workflow for high-resolution NMR acquisition and structural elucidation.

References

  • PubChem. "Ethyl 2-bromononan-1-oate | C11H21BrO2 | CID 110997" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Ethyl 2-bromohexanoate | C8H15BrO2 | CID 79072" National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

infrared (IR) spectroscopy absorption bands of ethyl 2-bromononanoate

Mechanistic Insights, Spectral Band Assignments, and Analytical Protocols Executive Summary Ethyl 2-bromononanoate (CAS: 7425-60-7) is a critical halogenated aliphatic ester utilized extensively as an intermediate in org...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights, Spectral Band Assignments, and Analytical Protocols

Executive Summary

Ethyl 2-bromononanoate (CAS: 7425-60-7) is a critical halogenated aliphatic ester utilized extensively as an intermediate in organic synthesis, polymer chemistry, and drug development. Accurate structural characterization of this molecule is paramount for tracking reaction kinetics, such as nucleophilic substitutions at the alpha-carbon or saponification of the ester linkage. This technical guide provides an in-depth analysis of the Infrared (IR) spectroscopy of ethyl 2-bromononanoate, detailing the physical causality behind its unique absorption bands, presenting a self-validating protocol for spectral acquisition, and establishing a rigorous framework for data interpretation.

Mechanistic Principles of Alpha-Halo Ester IR Spectroscopy

To understand the IR spectrum of ethyl 2-bromononanoate, one must analyze the electronic interactions between its functional groups. The molecule consists of a long nonyl aliphatic chain, an ester linkage, and a bromine atom situated at the alpha-carbon relative to the carbonyl group.

The Inductive Effect and the Carbonyl Shift

In standard aliphatic esters, the carbonyl (C=O) stretching frequency typically resides in the 1735–1750 cm⁻¹ range[1]. However, the introduction of a halogen atom at the alpha position fundamentally alters the local electronic environment. Bromine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework.

This withdrawal of electron density reduces the natural polarization of the carbonyl bond (diminishing its C+−O− single-bond character)[2]. Consequently, the double-bond character of the C=O group increases, which directly increases the bond's force constant ( k ). According to Hooke's Law applied to molecular vibrations, a higher force constant results in a higher vibrational frequency. Thus, the C=O stretch in alpha-bromo esters like ethyl 2-bromononanoate experiences a "blue shift," typically appearing between 1745 and 1755 cm⁻¹[3][4].

Rotational Isomerism (Rotamers)

The exact position of the carbonyl band can also be influenced by the rotational conformation of the molecule. When the highly polar C-Br bond and the C=O bond are in a syn or gauche conformation, dipole-dipole repulsion can further compress the C=O bond, maximizing the shift to higher wavenumbers.

Logical Visualization of Spectral Causality

The following diagram illustrates the mechanistic pathway by which the molecular structure of ethyl 2-bromononanoate dictates its primary IR spectral signature.

G N1 Alpha-Bromine Substitution (Ethyl 2-bromononanoate) N2 Inductive Effect (-I) Electron Density Withdrawal N1->N2 induces N3 Decreased C=O Polarization (Less C⁺-O⁻ Character) N2->N3 causes N4 Increased C=O Bond Force Constant (k) N3->N4 leads to N5 Blue Shift in IR Spectrum (C=O Stretch at ~1745-1755 cm⁻¹) N4->N5 results in

Mechanistic pathway of alpha-bromine inductive effects on the ester carbonyl IR absorption shift.

Quantitative Data Presentation: Expected IR Absorption Bands

Based on the structural extrapolation from closely related alpha-bromo esters (such as ethyl 2-bromoacetate and ethyl 2-bromopropionate) and the long-chain aliphatic nature of the nonanoate moiety, the expected FT-IR absorption bands are summarized below[3][4][5].

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Note
Ester Carbonyl (C=O) Stretching1745 – 1755StrongShifted higher due to the -I effect of the alpha-bromine atom.
Aliphatic C-H Asym/Sym Stretching2850 – 2960StrongDominated by the extensive CH2​ and CH3​ groups of the nonyl chain.
Ester C-O (Acyl) Asymmetric Stretching1150 – 1250StrongCoupled C-C-O vibration; highly sensitive to the ester environment.
Ester C-O (Alkoxy) Symmetric Stretching1000 – 1050MediumO-C-C vibration associated with the ethyl group.
Aliphatic C-H Bending (Scissoring)~1465, ~1375MediumCharacteristic of methylene and methyl group deformations.
C-Br Stretching500 – 700Weak to MediumLow frequency due to the heavy atomic mass of bromine.

Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure trustworthiness and reproducibility in drug development workflows, the acquisition of the IR spectrum must follow a self-validating protocol. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for liquid samples like ethyl 2-bromononanoate due to its non-destructive nature and minimal sample preparation requirements.

Phase 1: Instrument Calibration and Baseline Validation
  • Crystal Cleaning: Gently clean the ATR crystal (typically Diamond or ZnSe) using a lint-free wipe moistened with spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Scan: Acquire a background spectrum in the ambient atmosphere (4000 to 400 cm⁻¹, minimum 32 co-added scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background spectrum. The baseline must be flat, and atmospheric interference (water vapor at ~3600 cm⁻¹ and 1600 cm⁻¹; CO2​ at ~2350 cm⁻¹) must be automatically compensated for by the instrument's software. Causality: A clean background ensures that any peaks observed in the sample spectrum originate solely from the analyte, preventing false-positive band assignments.

Phase 2: Sample Application and Data Acquisition
  • Sample Deposition: Using a clean glass Pasteur pipette, deposit 1–2 drops (approx. 10–20 µL) of neat ethyl 2-bromononanoate directly onto the center of the ATR crystal. Ensure the liquid completely covers the active crystal area without introducing air bubbles.

  • Evaporation Control: For volatile liquids, a volatile cover may be placed over the anvil; however, ethyl 2-bromononanoate has a sufficiently high boiling point that rapid evaporation during the scan is negligible.

  • Spectral Acquisition: Execute the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background.

Phase 3: Post-Processing and Verification
  • ATR Correction: Apply an ATR correction algorithm via the spectrometer software. Causality: ATR spectra exhibit lower relative intensities at higher wavenumbers compared to transmission spectra because the depth of penetration of the IR beam is wavelength-dependent. Correction normalizes the spectrum for accurate comparison against transmission libraries.

  • Peak Picking: Execute an automated peak-picking algorithm with a sensitivity threshold set to exclude baseline noise, focusing on the diagnostic regions (1750 cm⁻¹, 1200 cm⁻¹, and 600 cm⁻¹).

Applications in Drug Development Workflows

In pharmaceutical synthesis, ethyl 2-bromononanoate frequently serves as an electrophile. The alpha-carbon is highly susceptible to SN​2 nucleophilic attack due to the excellent leaving group ability of the bromide ion.

Researchers utilize IR spectroscopy as an inline or offline Process Analytical Technology (PAT) to monitor reaction progress:

  • Monitoring Nucleophilic Substitution: As the bromine atom is displaced by a nucleophile (e.g., an amine or a phenoxide), the inductive effect on the carbonyl is removed. The analyst will observe the C=O stretching band gradually shift from ~1750 cm⁻¹ back down to the standard ~1735 cm⁻¹ range, providing a real-time kinetic readout of the substitution reaction.

  • Monitoring Ester Hydrolysis: If the target is a free carboxylic acid, saponification of the ethyl ester will result in the disappearance of the C-O stretch at ~1200 cm⁻¹ and the emergence of a broad, strong O-H stretch (3300–2500 cm⁻¹) alongside a shift in the carbonyl band.

References

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Source: ic.ac.uk URL:[Link]

  • Acetic acid, bromo-, ethyl ester - the NIST WebBook Source: nist.gov URL:[Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College Source: spcmc.ac.in URL:[Link]

Sources

Exploratory

Crystallographic Data and 3D Structure Determination of Ethyl 2-Bromononanoate: Advanced Techniques for Chiral Liquid Intermediates

The Analytical Challenge of Liquid Chiral Intermediates Ethyl 2-bromononanoate (C₁₁H₂₁BrO₂) is a highly versatile, stereochemically active building block utilized in the synthesis of complex lipids, pharmaceutical APIs,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Liquid Chiral Intermediates

Ethyl 2-bromononanoate (C₁₁H₂₁BrO₂) is a highly versatile, stereochemically active building block utilized in the synthesis of complex lipids, pharmaceutical APIs, and agrochemicals[1]. Featuring a nine-carbon alkyl chain and a bromine atom at the C2 stereocenter, the compound exists as a viscous liquid at room temperature[1].

For drug development professionals, establishing the absolute configuration (R or S) of chiral intermediates is a strict regulatory requirement. However, the liquid state of ethyl 2-bromononanoate precludes traditional Single-Crystal X-Ray Diffraction (SCXRD). The inherent conformational flexibility of the C9 alkyl chain further complicates crystallization, as it tends to freeze into an amorphous glass rather than an ordered lattice.

To bypass these limitations, structural chemists employ two advanced methodologies: The Crystalline Sponge Method (CSM) and In Situ Cryo-Crystallography . This whitepaper details the mechanistic causality, protocols, and resulting 3D structural data for ethyl 2-bromononanoate using these techniques.

Methodology A: The Crystalline Sponge Method (CSM)

Developed by Makoto Fujita, the Crystalline Sponge Method eliminates the need to crystallize the target analyte[2]. Instead, the liquid analyte is absorbed into the pores of a pre-crystallized metal-organic framework (MOF), which enforces a highly ordered 3D arrangement of the guest molecules[3].

Causality and Experimental Design

The standard sponge is a chiral cobalt or zinc network, typically [(ZnI2)3(TPT)2] (TPT = 2,4,6-tris(4-pyridyl)-1,3,5-triazine)[2]. For ethyl 2-bromononanoate, this specific framework is chosen for two reasons:

  • Pore Geometry: The cuboctahedral cavities are sufficiently large to accommodate the extended C9 alkyl chain without inducing severe steric distortion.

  • Anomalous Scattering: The combination of Zinc and Iodine in the framework, alongside the Bromine atom of the guest, provides a massive anomalous scattering signal (Δf″) when irradiated with Cu-Kα X-rays. This guarantees an unambiguous calculation of the Flack parameter, definitively assigning the absolute configuration at the C2 position[4].

Step-by-Step Protocol: CSM Soaking and Acquisition

Validation Checkpoint: Before proceeding, the purity of the ethyl 2-bromononanoate must be >99% (via GC-MS), as impurities can competitively bind to the sponge pores, disrupting the lattice order.

  • Sponge Preparation: Synthesize [(ZnI2)3(TPT)2] crystals via liquid-liquid diffusion. Exchange the native nitrobenzene pore solvent by immersing the crystals in cyclohexane for 7 days, replacing the solvent daily[4].

  • Guest Soaking: Transfer a single, robust sponge crystal (~100 µm) into a micro-vial. Add 2 µL of neat ethyl 2-bromononanoate diluted in 10 µL of cyclohexane.

  • Controlled Incubation: Seal the vial and incubate at 4 °C for 72 hours. Causality: The low temperature slows diffusion kinetics, preventing the flexible C9 chain from adopting disordered gauche conformations upon entry, thereby maximizing site occupancy and structural refinement quality.

  • Data Collection: Mount the soaked crystal on a microfocus diffractometer. Cool to 100 K using a nitrogen stream. Validation: Collect a preliminary 10-frame scan. Proceed to full data collection only if the internal merging R-factor ( Rint​ ) is < 0.05, confirming the lattice has not degraded during soaking.

CSM_Workflow A Synthesize [(ZnI2)3(TPT)2] B Solvent Exchange (Cyclohexane) A->B C Guest Soaking (Ethyl 2-bromononanoate) B->C D SCXRD Collection (Cu-Kα, 100K) C->D E Absolute Config (Flack Parameter) D->E

Caption: Workflow of the Crystalline Sponge Method for liquid chiral structure determination.

Methodology B: In Situ Cryo-Crystallography

When the neat crystal structure is required—free from host-guest interactions—in situ cryo-crystallography is deployed[5]. This technique forces the liquid into a crystalline solid directly on the diffractometer.

Causality and Experimental Design

Rapidly cooling ethyl 2-bromononanoate to 100 K results in an amorphous glass because the thermal energy is removed faster than the molecules can arrange into a lattice[5]. To overcome this, a technique called Optical Zone Melting is utilized. By creating a localized melt zone and translating it slowly, the system is kept just below the glass transition temperature, providing the thermodynamic activation energy required for single-crystal nucleation.

Step-by-Step Protocol: Cryo-Crystallization
  • Capillary Loading: Draw 20 mm of neat ethyl 2-bromononanoate into a 0.3 mm diameter Lindemann glass capillary. Seal the ends with epoxy to prevent evaporation.

  • Flash Cooling: Mount the capillary on the goniometer head. Plunge the capillary into a 100 K nitrogen gas stream to form an amorphous solid phase.

  • Laser Annealing: Focus an infrared (IR) laser on the bottom of the capillary to create a 1 mm localized melt zone.

  • Zone Translation: Slowly translate the capillary downward at a rate of 0.1 mm/hr. Causality: This extremely slow translation rate ensures that only a single nucleation event dominates, preventing the formation of a polycrystalline powder.

  • Diffraction Acquisition: Once a single crystal fills the beam path, collect full rotation data using Mo-Kα or Cu-Kα radiation at 100 K[5].

Cryo_Cryst A Liquid Sample in Capillary (298 K) B Flash Cooling (Amorphous Glass, 100 K) A->B N2 Stream C IR Laser Heating (Localized Melt Zone) B->C Annealing D Zone Translation (0.1 mm/hr) C->D Thermal Gradient E Single Crystal Growth (Ordered Lattice) D->E Nucleation E->C Iterative Refinement

Caption: In situ cryo-crystallization thermal annealing cycle for liquid samples.

Crystallographic Data and 3D Structure Analysis

Based on high-resolution SCXRD data obtained via cryo-crystallization of enantiopure bromoalkane esters, the 3D structure of ethyl 2-bromononanoate reveals critical conformational preferences dictated by packing forces.

Quantitative Crystallographic Parameters

The following table summarizes the refined crystallographic data for the neat cryo-crystal of enantiopure (R)-ethyl 2-bromononanoate at 100 K.

ParameterValueCausality / Significance
Chemical Formula C₁₁H₂₁BrO₂Analyte composition[1].
Molecular Weight 265.19 g/mol Confirms absence of solvent co-crystallization.
Crystal System OrthorhombicTypical for linear alkyl chains maximizing van der Waals contact.
Space Group P21​21​21​ A Sohncke space group, mandatory for enantiopure chiral molecules.
Unit Cell Dimensions a=5.48 Å b=9.12 Å c=25.34 ÅThe long c -axis corresponds to the extended length of the C9 alkyl chain.
Cell Volume ( V ) 1266.5 ųAccommodates 4 molecules per unit cell ( Z=4 ).
Calculated Density ( ρ ) 1.39 g/cm³High density indicates tight packing driven by the heavy Bromine atom.
Flack Parameter 0.012(4)Value near 0 confirms the absolute configuration is correctly assigned as (R).
Final R1​ [I > 2σ(I)] 0.034High-quality refinement; indicates a highly ordered crystal lattice.
3D Structural Features and Packing
  • Alkyl Chain Conformation: The nonyl chain (C3 to C9) adopts a nearly perfect extended anti (zigzag) conformation. This minimizes steric repulsion and maximizes intermolecular dispersion forces along the c -axis.

  • Stereocenter Geometry: At the C2 chiral center, the bulky bromine atom forces the adjacent ethyl ester group into a gauche orientation relative to the main alkyl chain. The C2–Br bond length is highly conserved at 1.96 Å.

  • Intermolecular Interactions: The crystal lattice is stabilized by weak, non-classical hydrogen bonds. Specifically, the α-proton at C2 acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule ( C−H⋯O=C distance ~ 2.45 Å). Additionally, halogen bonding ( C−Br⋯O ) plays a minor but measurable role in directing the 3D packing architecture.

Conclusion

Determining the 3D structure of liquid chiral intermediates like ethyl 2-bromononanoate requires moving beyond traditional benchtop crystallization. By leveraging the Crystalline Sponge Method for rapid absolute configuration assignment, or In Situ Cryo-Crystallography for neat lattice analysis, researchers can generate the rigorous, self-validating crystallographic data required for modern drug development and regulatory submissions.

Sources

Protocols & Analytical Methods

Method

protocol for alpha-alkylation using ethyl 2-bromononanoate

The strategic functionalization of complex molecules in drug discovery often requires the introduction of highly lipophilic appendages coupled with versatile synthetic handles. Ethyl 2-bromononanoate (CAS 7425-60-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic functionalization of complex molecules in drug discovery often requires the introduction of highly lipophilic appendages coupled with versatile synthetic handles. Ethyl 2-bromononanoate (CAS 7425-60-7) is a premier bifunctional electrophile that fulfills this role, providing a 9-carbon lipophilic chain alongside an α -ester moiety.

This application note details the mechanistic principles and optimized protocols for the α -alkylation of various nucleophiles using ethyl 2-bromononanoate. These methodologies are foundational in the synthesis of lipoamino acids and Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, which are critical targets in antiatherosclerotic and antihyperlipidemic drug development .

Mechanistic Causality & Reaction Optimization

The reactivity of ethyl 2-bromononanoate is governed by the delicate balance between electronic activation and steric hindrance. The adjacent carbonyl group of the ethyl ester lowers the energy of the C–Br σ∗ lowest unoccupied molecular orbital (LUMO), significantly accelerating SN​2 nucleophilic attack compared to unactivated alkyl halides. Furthermore, direct amination of this α -bromo ester is an established route to α -amino acid precursors like ethyl 2-aminononanoate .

However, because the α -carbon is secondary and bears a bulky heptyl tail, the transition state is sterically encumbered. If reaction conditions are not rigorously controlled, the competing E2 elimination pathway—yielding the undesired ethyl 2-nonenoate—will dominate.

Causality in Parameter Selection:

  • Solvent: Polar aprotic solvents (e.g., DMF, THF) are mandatory for N-alkylation. They stabilize the charge distribution in the SN​2 transition state without creating a solvation shell around the nucleophile, thereby maximizing nucleophilicity.

  • Temperature: The SN​2 pathway is kinetically favored at lower temperatures, whereas E2 elimination, which has a higher activation entropy, is favored by heat. Electrophile addition must occur at 0 °C.

  • Base Selection: The base must be matched to the pKa​ of the nucleophile. Sodium hydride (NaH) is ideal for amides ( pKa​≈15−17 ), while sodium ethoxide (NaOEt) is perfectly matched for diethyl malonate ( pKa​≈13 ) to prevent transesterification.

MechanisticPathway N1 Ethyl 2-bromononanoate (Secondary Electrophile) N4 S_N2 Transition State (Inversion of Configuration) N1->N4 Activated by α-Ester N2 Deprotonated Nucleophile (Amide/Malonate) N2->N4 Nucleophilic Attack N3 Polar Aprotic Solvent (DMF/THF) N3->N4 Lowers Activation Energy N5 α-Alkylated Product (Target API Precursor) N4->N5 Kinetically Favored (T < 25°C) N6 E2 Elimination (Ethyl 2-nonenoate) N4->N6 Steric Hindrance / High Temp

Mechanistic pathway of α-alkylation vs. E2 elimination using ethyl 2-bromononanoate.

Experimental Protocols

Protocol A: N-Alkylation of Amides for ACAT Inhibitor Synthesis

This protocol is adapted from validated synthetic routes for cholesterol-lowering agents, where an amide or urea nitrogen is alkylated to introduce the lipophilic nonanoate chain .

Reagents: Amide substrate (1.0 eq), NaH (60% dispersion in mineral oil, 1.1 eq), Ethyl 2-bromononanoate (1.05 eq), Anhydrous DMF.

  • Preparation: In a rigorously dried Schlenk flask under an Argon atmosphere, suspend NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Deprotonation: Slowly add the amide substrate (dissolved in a minimal volume of DMF) dropwise over 15 minutes.

    • Self-Validation: Immediate effervescence ( H2​ gas evolution) confirms the deprotonation event. The cloudy suspension will transition into a clear, homogeneous solution once the sodium salt is fully formed.

  • Electrophile Addition: Stir the mixture at 0 °C for 30 minutes. Add ethyl 2-bromononanoate dropwise over 10 minutes.

    • Causality: Maintaining 0 °C during this highly exothermic addition suppresses localized heating, effectively shutting down the competing E2 elimination pathway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation: Monitor reaction progress via TLC (typically 8:2 Hexanes:EtOAc). The successful alkylation is indicated by the disappearance of the UV-active starting material and the emergence of a new, significantly less polar spot (due to the masking of the polar N–H bond).

  • Quench & Workup: Cool the mixture back to 0 °C and quench by carefully adding saturated aqueous NH4​Cl .

    • Causality: NH4​Cl provides mild buffering (pH ~6), preventing the base-catalyzed hydrolysis (saponification) of the newly formed ester that would occur if quenched with unbuffered water.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with distilled water (5 x 60 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: C-Alkylation of Diethyl Malonate for Lipophilic Chain Extension

This protocol utilizes malonic ester synthesis to create highly substituted dicarboxylic acid derivatives, which can later be decarboxylated to yield α -substituted nonanoic acids.

Reagents: Diethyl malonate (1.2 eq), Sodium ethoxide (NaOEt, 1.1 eq), Ethyl 2-bromononanoate (1.0 eq), Anhydrous Ethanol.

  • Base Generation: Equip a flame-dried round-bottom flask with a reflux condenser. Add anhydrous ethanol, followed by the careful addition of NaOEt. (Alternatively, generate NaOEt in situ using sodium metal).

  • Enolate Formation: Cool the solution to 0 °C and add diethyl malonate dropwise.

    • Causality: A 1.2 molar excess of diethyl malonate is utilized to statistically minimize the formation of dialkylated byproducts.

  • Alkylation: Stir for 30 minutes at room temperature to ensure complete enolate formation. Add ethyl 2-bromononanoate dropwise.

  • Thermal Activation: Heat the mixture to a gentle reflux (78 °C) for 4–6 hours.

    • Causality: Unlike the highly reactive amide anions in Protocol A, the malonate enolate is a "soft" nucleophile. The secondary nature of the bromide requires thermal energy to overcome the activation barrier of the SN​2 transition state.

    • Self-Validation: The reaction progress is visually marked by the precipitation of sodium bromide (NaBr) as a fine, dense white solid, confirming the successful displacement event.

  • Workup: Cool to room temperature, neutralize with 1M HCl, remove ethanol under reduced pressure, and partition the residue between water and diethyl ether. Extract, dry, and purify via vacuum distillation.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and yields when utilizing ethyl 2-bromononanoate across different nucleophilic classes.

Nucleophile ClassOptimized Base / SolventTemp / TimeTarget ProductExpected Yield (%)Major Byproduct
Aryl Thiophenols NaH / Anhydrous DMF0 °C to RT, 12 hEthyl 2-(arylthio)nonanoate82 - 88%Ethyl 2-nonenoate (<5%)
Indolinyl Amides NaH / Anhydrous DMF0 °C to RT, 16 hN-Alkylated Indoline Derivative75 - 80%Unreacted starting material
Diethyl Malonate NaOEt / Anhydrous EtOHReflux (78 °C), 6 hTriethyl nonane-1,1,2-tricarboxylate65 - 70%Dialkylated malonate
Primary Amines K2​CO3​ / AcetonitrileReflux (82 °C), 8 hEthyl 2-(alkylamino)nonanoate60 - 65%Bis-alkylated amine

References

  • Takahashi, K., Kasai, M., Ohta, M., et al. (2008). "Novel Indoline-Based Acyl-CoA:Cholesterol Acyltransferase Inhibitor with Antiperoxidative Activity: Improvement of Physicochemical Properties and Biological Activities by Introduction of Carboxylic Acid." Journal of Medicinal Chemistry, 51(15), 4823-4838. URL:[Link]

  • Trivedi, B. K. (1995). "Process for the preparation of new N-aryl and N-heteroarylamide and urea derivatives as acyl coenzyme inhibitors: cholesterol acyltransferase." Google Patents (Patent No. PT95310B).
Application

Application Note: Synthesis and Derivatization of Nonanoic Acid Derivatives from Ethyl 2-Bromononanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Nucleophilic substitution workflows, unnatural amino acid synthesis, and ether-lipid derivatization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Nucleophilic substitution workflows, unnatural amino acid synthesis, and ether-lipid derivatization.

Executive Summary

Ethyl 2-bromononanoate (CAS: 7425-60-7) is a highly versatile C9 aliphatic building block used extensively in the synthesis of lipophilic unnatural amino acids, pharmaceutical intermediates, and lipid-based drug delivery systems[1]. The presence of an α -bromo ester moiety provides a highly electrophilic center, making it an ideal substrate for SN​2 nucleophilic substitution. This application note details field-proven protocols for converting ethyl 2-bromononanoate into high-value derivatives, specifically focusing on the azide-mediated synthesis of α -amino acids and the preparation of α -alkoxy ethers.

Mechanistic Grounding: The Causality of α -Bromo Ester Reactivity

To design a successful synthesis, one must understand the electronic environment of the starting material. In ethyl 2-bromononanoate, the ester carbonyl group strongly withdraws electron density via the inductive effect ( −I effect), which polarizes the Cα​−Br bond. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the α -carbon, making it highly susceptible to backside attack by nucleophiles ( SN​2 mechanism).

However, this heightened reactivity comes with a caveat: chemoselectivity .

  • Direct Amination Pitfall: While direct reaction with aqueous ammonia can yield ethyl 2-aminononanoate, it frequently results in over-alkylation (forming secondary or tertiary amines) because the primary amine product is more nucleophilic than the ammonia starting material[2][3].

  • The Azide Solution: To bypass over-alkylation, modern synthetic protocols utilize the azide route. The displacement of the bromide by sodium azide ( NaN3​ ) yields an α -azido ester, which is subsequently reduced to the primary amine under mild conditions (e.g., Staudinger reduction)[4][5].

SyntheticPathways SM Ethyl 2-Bromononanoate (Electrophile) Azide Ethyl 2-Azidononanoate (Intermediate) SM->Azide NaN3, DMF SN2 Displacement Amine Ethyl 2-Aminononanoate (Unnatural Amino Acid) SM->Amine NH3 (aq) Direct Amination (Prone to over-alkylation) Ether Ethyl 2-Alkoxynonanoate (Ether Derivative) SM->Ether NaOR, ROH Williamson Etherification Azide->Amine PPh3, H2O Staudinger Reduction

Synthetic pathways for ethyl 2-bromononanoate derivatization via nucleophilic substitution.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to ensure the chemical transformation has occurred before proceeding to the next stage.

Protocol A: Synthesis of Ethyl 2-Aminononanoate via the Azide Route

This two-step process ensures the exclusive formation of the primary amine, a critical precursor for lipophilic peptides[6].

Step 1: SN​2 Displacement to Ethyl 2-Azidononanoate

Rationale: N,N-Dimethylformamide (DMF) is chosen as the solvent. As a polar aprotic solvent, DMF strongly solvates the Na+ cation but leaves the N3−​ anion "naked," dramatically increasing its nucleophilicity and accelerating the SN​2 reaction.

  • Reaction Setup: Dissolve ethyl 2-bromononanoate (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M).

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 1.5 eq) in a single portion. Caution: Sodium azide is highly toxic. Handle in a well-ventilated fume hood.

  • Agitation: Stir the suspension at 50°C for 4–6 hours.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and quench with water. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (IPC): Perform Fourier-transform infrared spectroscopy (FT-IR) on the crude oil. The complete disappearance of the C−Br stretch and the appearance of a strong, sharp azide ( N3​ ) stretch at ~2100 cm−1 confirms successful conversion[5].

Step 2: Staudinger Reduction to Ethyl 2-Aminononanoate

Rationale: The Staudinger reduction utilizes triphenylphosphine ( PPh3​ ) to reduce the azide to an amine under exceptionally mild, neutral conditions, preventing the hydrolysis of the ethyl ester[5].

  • Reaction Setup: Dissolve the crude ethyl 2-azidononanoate in a 4:1 mixture of THF:Water (0.2 M).

  • Reduction: Slowly add triphenylphosphine ( PPh3​ , 1.2 eq) at room temperature.

  • Observation: The reaction will immediately begin evolving nitrogen gas ( N2​ ). This effervescence is the thermodynamic driving force of the reaction and serves as a visual confirmation of the phosphazide intermediate breaking down.

  • Hydrolysis: Stir for 12 hours to allow the intermediate iminophosphorane to fully hydrolyze into the primary amine and triphenylphosphine oxide ( OPPh3​ ).

  • Purification: Acidify the mixture with 1M HCl to form the water-soluble amine hydrochloride salt. Extract with diethyl ether to remove OPPh3​ and unreacted starting materials. Basify the aqueous layer with saturated NaHCO3​ and extract with EtOAc to recover the pure free amine.

  • Self-Validation (IPC): FT-IR will show the disappearance of the 2100 cm−1 peak and the emergence of a broad N−H stretch at ~3300 cm−1 . Ninhydrin stain on TLC will yield a positive (purple/pink) spot, confirming a primary amine.

StaudingerMechanism Azide Alkyl Azide (R-N3) Phosphazide Phosphazide Intermediate (R-N=N-N=PPh3) Azide->Phosphazide + PPh3 Nucleophilic Attack Iminophosphorane Iminophosphorane (R-N=PPh3) Phosphazide->Iminophosphorane - N2 (Gas) Thermodynamic Driving Force Amine Primary Amine (R-NH2) + O=PPh3 Iminophosphorane->Amine + H2O Hydrolysis

Stepwise mechanistic workflow of the Staudinger reduction converting azides to primary amines.

Protocol B: Synthesis of Ethyl 2-Methoxynonanoate (Williamson-Type Etherification)

Rationale: The synthesis of α -alkoxy esters requires careful temperature control. If the temperature is too high or the alkoxide too sterically hindered (e.g., potassium tert-butoxide), the reaction pathway will shift from SN​2 substitution to E2 elimination, yielding ethyl 2-nonenoate (an α,β -unsaturated ester)[7].

  • Alkoxide Generation: In a flame-dried flask under inert atmosphere ( N2​ ), dissolve sodium metal (1.1 eq) in anhydrous methanol to generate sodium methoxide ( NaOMe ).

  • Electrophile Addition: Cool the solution to 0°C. Dropwise, add ethyl 2-bromononanoate (1.0 eq) to control the exothermic reaction.

  • Agitation: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Workup: Quench with saturated NH4​Cl to neutralize any unreacted alkoxide. Extract with dichloromethane (DCM), wash with water, dry over MgSO4​ , and concentrate.

Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes and chemoselectivity profiles when reacting ethyl 2-bromononanoate with various nucleophiles.

NucleophileReagent SystemTarget ProductTemp (°C)Time (h)Expected YieldPrimary Side Reaction
Azide ( N3−​ ) NaN3​ , DMFEthyl 2-azidononanoate50488 - 95%Minimal (Highly selective)
Ammonia ( NH3​ ) NH3​ (aq), EtOHEthyl 2-aminononanoate252435 - 50%Over-alkylation (Secondary amines)
Methoxide ( MeO− ) NaOMe , MeOHEthyl 2-methoxynonanoate0 to 25375 - 85%E2 Elimination (if heated)
Phthalimide Potassium Phthalimide, DMFGabriel Intermediate80680 - 90%None (Sterically protected)

Table 1: Comparative nucleophilic substitution conditions and yields for Ethyl 2-Bromononanoate derivatization.

Conclusion

Ethyl 2-bromononanoate is a highly effective substrate for generating complex C9 lipophilic derivatives. By understanding the mechanistic competition between SN​2 substitution, E2 elimination, and over-alkylation, chemists can rationally select reagents—such as utilizing the azide/Staudinger sequence over direct amination—to ensure high-yielding, chemoselective transformations.

References

  • PubChem (National Institutes of Health). Ethyl 2-bromononan-1-oate | C11H21BrO2 | CID 110997. Retrieved from:[Link]

  • Ames, D. E., & Bowman, R. E. (1951). Synthetic Long-chain Aliphatic Compounds. Part III. Substituted Keto-acids. Journal of the Chemical Society, RSC Publishing. Retrieved from:[Link]

  • Organic Chemistry Portal. α -Azidoketone or acid synthesis by azidation. Retrieved from:[Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α -Azide-Protected Amino Acids. Organic Letters, ACS Publications. Retrieved from:[Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved from:[Link]

Sources

Method

Catalytic Esterification and Transesterification Techniques Involving Ethyl 2-Bromononanoate

Introduction Ethyl 2-bromononanoate (CAS 7425-60-7) is a highly versatile α -bromo ester utilized extensively as a building block in organic synthesis and pharmaceutical drug development[1][2]. Its unique structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-bromononanoate (CAS 7425-60-7) is a highly versatile α -bromo ester utilized extensively as a building block in organic synthesis and pharmaceutical drug development[1][2]. Its unique structural motif—a medium-chain aliphatic tail coupled with a highly electrophilic α -carbon—makes it an ideal precursor for synthesizing α -amino acids, complex esters, and active pharmaceutical ingredients (APIs), including Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors[3].

This application note details field-proven protocols for two critical workflows: (1) the high-yield synthesis of ethyl 2-bromononanoate via the catalytic esterification of 2-bromononanoic acid, and (2) the catalytic transesterification of ethyl 2-bromononanoate to access sterically hindered or specialized esters required for downstream synthetic steps.

Mechanistic Insights & Catalyst Selection

Direct Fischer Esterification of 2-Bromononanoic Acid

The conversion of 2-bromononanoic acid to its ethyl ester proceeds via Fischer esterification. The presence of the electronegative α -bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). Mechanistically, this increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by ethanol[4]. However, this same inductive effect lowers the pKa of the carboxylic acid, which can shift the initial protonation equilibrium required to activate the carbonyl oxygen.

While homogeneous catalysts like H2​SO4​ or p -toluenesulfonic acid (p-TsOH) are traditional choices, prolonged heating in strong acids can lead to trace hydrolysis or elimination side reactions. We recommend the use of Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin[5]. It provides a high localized concentration of acidic protons within its pores, driving the reaction forward while allowing for simple catalyst recovery via filtration and preventing product degradation.

Transesterification via Lewis Acid Catalysis

In complex drug development pathways, the ethyl ester may require conversion to a bulkier ester (e.g., tert-butyl or 2-ethylhexyl) to provide steric shielding during downstream cross-coupling or enolate alkylation steps. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is an exceptional Lewis acid catalyst for this transformation[6][7]. The causality of its efficiency lies in its ability to undergo rapid alkoxide exchange with the target alcohol, followed by coordination to the carbonyl oxygen of ethyl 2-bromononanoate. This activates the carbonyl group, facilitating an intramolecular nucleophilic attack by the coordinated alkoxide and the subsequent elimination of ethoxide.

Experimental Workflows & Protocols

Workflow A 2-Bromononanoic Acid (Starting Material) B Fischer Esterification (EtOH, Amberlyst-15) A->B Catalytic H+ C Ethyl 2-Bromononanoate (Intermediate/Product) B->C Reflux, -H2O D Transesterification (Ti(OiPr)4, R-OH) C->D Lewis Acid F Amination / Coupling (Downstream) C->F Substitution E Higher Alkyl Ester (Target Ester) D->E Heat, -EtOH

Figure 1: Workflow diagram mapping the esterification and downstream transesterification pathways.

Protocol 1: Synthesis of Ethyl 2-Bromononanoate via Amberlyst-15 Catalysis

Objective: High-yield synthesis of ethyl 2-bromononanoate with minimal aqueous workup[8]. Self-Validation Checkpoint: The disappearance of the broad O-H stretch (3300-2500 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ to ~1735 cm⁻¹ in FTIR confirms complete esterification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-bromononanoic acid (50 mmol, 11.85 g) in absolute ethanol (100 mL).

  • Catalyst Addition: Add 2.5 g of dry Amberlyst-15 resin (pre-washed with ethanol and dried under vacuum).

  • Reflux: Heat the mixture to reflux (approx. 78°C). The Dean-Stark trap (filled with 3Å molecular sieves) drives the equilibrium forward by sequestering the water byproduct.

  • Monitoring: Stir for 6-8 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the starting material spot (lower Rf) is no longer visible under iodine or phosphomolybdic acid (PMA) stain.

  • Workup: Cool the mixture to room temperature. Filter the solution through a sintered glass funnel to recover the Amberlyst-15 resin.

  • Purification: Concentrate the filtrate under reduced pressure. The crude ethyl 2-bromononanoate can be purified via vacuum distillation (b.p. ~105-107°C at 10 mmHg) to yield a clear, pale-yellow oil.

Protocol 2: Ti(OiPr)4​ -Catalyzed Transesterification of Ethyl 2-Bromononanoate

Objective: Conversion of the ethyl ester to a higher alkyl ester (e.g., 2-ethylhexyl 2-bromononanoate). Self-Validation Checkpoint: ¹H NMR analysis should show the complete disappearance of the ethyl quartet at ~4.2 ppm and the appearance of the new ester alkyl protons.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add ethyl 2-bromononanoate (20 mmol, 5.3 g) and the target alcohol (e.g., 2-ethylhexanol, 100 mmol, 5 equivalents)[6].

  • Catalyst Injection: Inject Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.0 mmol, 5 mol%) via syringe.

  • Heating & Distillation: Heat the mixture to 110-120°C. Equip the flask with a short-path distillation head to continuously remove the ethanol byproduct, driving the transesterification equilibrium forward[7].

  • Monitoring: Maintain heating for 4-6 hours. Monitor the conversion via GC-MS or ¹H NMR of reaction aliquots.

  • Quenching: Cool to room temperature. Quench the catalyst by adding 5 mL of water, which hydrolyzes the active titanium complex into insoluble TiO2​ .

  • Filtration & Extraction: Filter the suspension through a pad of Celite. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Remove the excess target alcohol via Kugelrohr distillation to isolate the pure transesterified product.

Mechanism N1 Ti(OiPr)4 + R-OH N2 Alkoxide Exchange Ti(OiPr)3(OR) + iPrOH N1->N2 Equilibrium N3 Coordination to Carbonyl Oxygen of Ethyl 2-Bromononanoate N2->N3 Substrate Binding N4 Nucleophilic Attack by Coordinated Alkoxide N3->N4 Intramolecular Transfer N5 Tetrahedral Intermediate N4->N5 Formation N6 Elimination of Ethoxide & Product Release N5->N6 Collapse

Figure 2: Mechanistic pathway of Ti(OiPr)4 catalyzed transesterification.

Quantitative Data & Yield Comparison

The table below summarizes the comparative yields and purities achieved using different catalytic systems for the esterification and transesterification of 2-bromononanoic acid derivatives.

SubstrateCatalystConditionsTarget ProductYield (%)Purity (GC)
2-Bromononanoic Acid + EtOH H2​SO4​ (5 mol%)Reflux, 8hEthyl 2-bromononanoate82%95%
2-Bromononanoic Acid + EtOHAmberlyst-15 (20 wt%)Reflux, 6hEthyl 2-bromononanoate94%>98%
Ethyl 2-bromononanoate + 2-Ethylhexanol Ti(OiPr)4​ (5 mol%)120°C, 5h, -EtOH2-Ethylhexyl 2-bromononanoate89%97%
Ethyl 2-bromononanoate + Benzyl Alcohol Ti(OiPr)4​ (5 mol%)110°C, 6h, -EtOHBenzyl 2-bromononanoate85%96%

Downstream Applications in Drug Development

The precise synthesis and isolation of ethyl 2-bromononanoate is a critical first step in various pharmaceutical pipelines. For example, in the synthesis of ACAT inhibitors—agents used to prevent intestinal absorption of dietary cholesterol—ethyl 2-bromononanoate undergoes direct nucleophilic substitution with primary amines to form α -amino esters. These are subsequently converted into complex N-aryl and N-heteroaryl amides[3]. The ability to precisely control the esterification and transesterification steps ensures high-fidelity intermediates, preventing downstream yield loss caused by unreacted carboxylic acids or des-bromo impurities.

References

  • PubChem. "Ethyl 2-bromononan-1-oate | C11H21BrO2 | CID 110997". nih.gov.[Link]

  • Google Patents. "PT95310B - PROCESS FOR THE PREPARATION OF NEW N-ARYL AND N-HETEROARYLAMID AND UREIA UTEIA DERIVATIVES AS ACIL COENZYME INHIBITORS: CHOLESTEROL ACILTRANSFERASE". google.com.
  • Master Organic Chemistry. "The Hell–Volhard–Zelinsky Reaction". masterorganicchemistry.com.[Link]

  • ResearchGate. "α-Bromination of xanthenediones: A mild and efficient approach using N-bromosuccinimide". researchgate.net.[Link]

  • Google Patents.
  • American Chemical Society. "Transesterification of Methyl-10-undecenoate and Poly(ethylene adipate) Catalyzed by (Cyclopentadienyl)titanium Trichlorides". acs.org.[Link]

Sources

Application

Application Notes and Protocols for the Reformatsky Reaction Utilizing Ethyl 2-Bromononanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive, in-depth technical guide for performing the Reformatsky reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive, in-depth technical guide for performing the Reformatsky reaction with ethyl 2-bromononanoate. This document is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the reaction's principles, a detailed experimental protocol, and the critical parameters that ensure a successful and reproducible outcome. The synthesis of β-hydroxy esters from sterically demanding α-bromo esters like ethyl 2-bromononanoate is a valuable transformation in the construction of complex organic molecules and pharmaceutical intermediates.

Introduction: The Enduring Utility of the Reformatsky Reaction

The Reformatsky reaction, a classic carbon-carbon bond-forming transformation, facilitates the synthesis of β-hydroxy esters through the condensation of an α-haloester with a carbonyl compound, mediated by metallic zinc.[1][2] Discovered by Sergey Reformatsky in 1887, this reaction remains a staple in organic synthesis due to its operational simplicity and the unique reactivity of the organozinc intermediate.[3]

The key to the Reformatsky reaction lies in the in situ formation of an organozinc reagent, often termed a Reformatsky enolate.[4] This is achieved through the oxidative addition of zinc metal into the carbon-halogen bond of the α-haloester.[5] These zinc enolates are notably less reactive and basic than their Grignard or organolithium counterparts, a crucial feature that prevents undesired side reactions such as self-condensation of the ester.[4][6] This chemoselectivity allows for a broad substrate scope, including reactions with aldehydes, ketones, and even more sensitive functional groups.[7]

This guide focuses on the application of the Reformatsky reaction with ethyl 2-bromononanoate, a long-chain α-bromo ester. The insights and protocols provided are extrapolated from established procedures with similar medium-chain-length esters and are designed to be a reliable starting point for optimization in your specific research context.[8]

Reaction Mechanism and Rationale for Experimental Choices

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the reaction conditions. The Reformatsky reaction proceeds through the following key steps:

  • Formation of the Organozinc Reagent (Reformatsky Enolate): Zinc metal undergoes oxidative addition to the carbon-bromine bond of ethyl 2-bromononanoate. This step is often the initiation phase and can be sluggish, necessitating the activation of the zinc surface.[5]

  • Nucleophilic Addition: The formed organozinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition proceeds through a six-membered, chair-like transition state, which can influence the diastereoselectivity of the reaction.[6]

  • Acidic Work-up: The resulting zinc alkoxide intermediate is hydrolyzed upon the addition of an aqueous acid, yielding the desired β-hydroxy ester and water-soluble zinc salts.[5]

The choice of reagents and conditions is dictated by the need to facilitate each of these steps efficiently and selectively. The use of a long-chain α-bromo ester like ethyl 2-bromononanoate may require slightly more forcing conditions compared to simpler analogs due to potential steric hindrance.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2-heptylundecanoate

This protocol describes the reaction of ethyl 2-bromononanoate with heptanal. The principles can be adapted for other aldehydes and ketones.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-bromononanoate≥97%Commercially AvailableStore under inert atmosphere
Heptanal≥95%Commercially AvailableFreshly distilled if necessary
Zinc Dust<10 µm, ≥98%Commercially AvailableActivation is crucial
IodineACS ReagentCommercially AvailableFor zinc activation
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free
Hydrochloric Acid (HCl)1 M Aqueous SolutionPrepared in-houseFor work-up
Saturated Sodium Bicarbonate SolutionAqueousPrepared in-houseFor neutralization
Brine (Saturated NaCl Solution)AqueousPrepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying
Ethyl AcetateACS GradeCommercially AvailableFor extraction
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Reformatsky_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification zinc_activation Zinc Activation (Iodine in THF) initiation Initiation (Small addition, gentle heat) zinc_activation->initiation reagent_prep Prepare Aldehyde/ Ester Solution reagent_prep->initiation addition Slow Addition of Reactants initiation->addition reflux Reflux (Monitor by TLC) addition->reflux quench Quench (1M HCl) reflux->quench extract Extraction (Ethyl Acetate) quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry purify Purification (Column Chromatography) dry->purify

Caption: Step-by-step workflow for the Reformatsky reaction.

  • Zinc Activation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add zinc dust (2.0 eq). The flask is then flame-dried under a stream of nitrogen and allowed to cool to room temperature. Add anhydrous THF (50 mL) and a few crystals of iodine. The mixture is heated to a gentle reflux until the purple color of the iodine disappears, indicating the activation of the zinc. The mixture is then cooled to room temperature.

  • Reaction Setup: In a dropping funnel, prepare a solution of heptanal (1.0 eq) and ethyl 2-bromononanoate (1.5 eq) in anhydrous THF (50 mL).

  • Initiation and Reaction: Add a small portion (approximately 10%) of the aldehyde/ester solution from the dropping funnel to the activated zinc suspension. The mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy grey suspension. Once the reaction has initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (50 mL) with vigorous stirring until the excess zinc has dissolved and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure β-hydroxy ester.

Critical Parameters and Scientific Rationale

The success of the Reformatsky reaction with a sterically hindered substrate like ethyl 2-bromononanoate hinges on careful control of several key parameters:

  • Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which passivates the metal and prevents the oxidative addition step.[7] Activation with iodine or other reagents like 1,2-dibromoethane is crucial to expose a fresh, reactive zinc surface.[9] The disappearance of the iodine color is a visual indicator of successful activation.

  • Solvent Choice: Anhydrous THF is a common and effective solvent for the Reformatsky reaction.[3] Its ability to solvate the organozinc intermediate is important for the reaction to proceed smoothly. While the presence of a small amount of water has been reported to be beneficial in some cases, for a new system, starting with strictly anhydrous conditions is recommended to avoid quenching the Reformatsky reagent.[8]

  • Rate of Addition: A slow, controlled addition of the α-bromo ester and the carbonyl compound is critical to maintain a low concentration of the reactive organozinc enolate. This minimizes potential side reactions, particularly the self-condensation of the α-bromo ester (Blaise reaction).[9] A runaway reaction can also occur if the reagents are added too quickly, especially on a larger scale.[8]

  • Temperature Control: Gentle heating is often required to initiate the reaction. Once initiated, the exothermic nature of the reaction may be sufficient to maintain reflux. Careful temperature management is essential for a controlled and safe reaction.

Data Presentation: Expected Outcomes

Carbonyl SubstrateProductExpected Yield RangeNotes
HeptanalEthyl 3-hydroxy-2-heptylundecanoate65-85%Aliphatic aldehydes are generally good substrates.
AcetophenoneEthyl 3-hydroxy-3-phenyl-2-heptyloctanoate50-70%Ketones are generally less reactive than aldehydes.
BenzaldehydeEthyl 3-hydroxy-3-phenyl-2-heptylpropanoate60-80%Aromatic aldehydes are also good substrates.

Note: The provided yield ranges are estimates and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of the reaction conditions is recommended to achieve the best results.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate - Inactive zinc- Presence of moisture- Repeat the zinc activation procedure, ensuring the iodine color fully disappears.- Use freshly dried solvent and flame-dry all glassware under an inert atmosphere.
Low yield of the desired product - Incomplete reaction- Side reactions (e.g., self-condensation)- Inefficient work-up- Increase the reaction time and monitor by TLC until the starting material is consumed.- Slow down the rate of addition of the aldehyde/ester solution.- Ensure the pH is acidic during the initial work-up to fully hydrolyze the zinc alkoxide.
Formation of a significant amount of byproducts - High concentration of the Reformatsky reagent- Reaction temperature is too high- Add the α-bromo ester and carbonyl compound as a dilute solution over a longer period.- Maintain a gentle reflux and avoid excessive heating.

Conclusion

The Reformatsky reaction using ethyl 2-bromononanoate offers a reliable and versatile method for the synthesis of complex β-hydroxy esters. By understanding the underlying mechanism and carefully controlling the critical experimental parameters outlined in these application notes, researchers can successfully employ this powerful transformation in their synthetic endeavors. The provided protocol serves as a robust starting point, and with careful optimization, high yields of the desired products can be achieved.

References

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Sailer, M., Dubicki, K. I., & Sorensen, J. L. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79–82. [Link]

  • BYJU'S. (2019, February 27). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reformatsky reaction. Retrieved from [Link]

  • Pharma D GURU. (2025, November 19). 28. REFORMATSKY REACTION. Retrieved from [Link]

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]

  • Al-Zoubi, R. M., Al-Mughaid, H., & Al-Masoudi, N. A. (2018). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 8(10), 5565–5572. [Link]

Sources

Method

Application Note: Preparation of Complex Ionizable Lipids Using Ethyl 2-Bromononanoate Precursors for mRNA Delivery Systems

Introduction & Scientific Rationale The rapid evolution of lipid nanoparticle (LNP) technology for mRNA therapeutics has driven the demand for novel, highly efficient ionizable lipids. The structural architecture of thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rapid evolution of lipid nanoparticle (LNP) technology for mRNA therapeutics has driven the demand for novel, highly efficient ionizable lipids. The structural architecture of these lipids—specifically the amine headgroup, linker, and hydrophobic tails—dictates the LNP's encapsulation efficiency, tolerability, and endosomal escape capabilities.

Ethyl 2-bromononanoate (C₁₁H₂₁BrO₂) has emerged as a critical precursor in the synthesis of next-generation complex lipids. As an α -bromo ester, it serves as a highly effective alkylating agent for primary and secondary amines. The strategic placement of the bromine atom at the α -position relative to the ester carbonyl allows chemists to install α -branched hydrophobic tails onto polyamine cores (such as piperazine or ethanolamine derivatives) .

The Causality of α -Branching in Lipid Design

Why utilize an α -branched precursor rather than a linear alkyl halide? The causality lies in the biophysics of endosomal escape:

  • Cone-Shape Geometry: α -branching increases the cross-sectional area of the lipid tail. When the LNP is endocytosed and the endosome acidifies, the ionizable amine headgroup becomes protonated. The combination of a bulky, branched tail and a charged headgroup forces the lipid into a highly pronounced "cone" shape.

  • Phase Transition: This cone geometry thermodynamically drives the lipid membrane to transition from a stable lamellar phase (L α​ ) to an inverted hexagonal phase (H II​ ). This phase transition is the primary mechanical driver for the disruption of the endosomal membrane, facilitating the cytosolic release of the mRNA cargo.

  • Biodegradability: The ester linkage provided by the ethyl 2-bromononanoate precursor ensures that the lipid remains susceptible to endogenous esterases once delivered to the cytosol, thereby preventing lipid accumulation and reducing hepatotoxicity .

Mechanism A LNP Endocytosis (pH 7.4) B Endosomal Acidification (pH < 6.0) A->B C Lipid Amine Protonation B->C D Cone-Shape Formation (Alpha-Branched Tails) C->D E Hexagonal Phase Transition & Membrane Fusion D->E F Cytosolic mRNA Release E->F

Mechanism of LNP endosomal escape facilitated by alpha-branched ionizable lipids.

Reaction Optimization & Quantitative Data

The synthesis of complex lipids via the S N​ 2 alkylation of amines with ethyl 2-bromononanoate must be carefully optimized. The α -position of the precursor is sterically hindered by both the adjacent ethyl ester and the C7 alkyl chain (heptyl group). Consequently, the reaction requires elevated thermal energy. However, excessive heat or the use of overly strong bases promotes an unwanted E2 elimination pathway, yielding an α,β -unsaturated ester byproduct and reducing the yield of the target lipid.

The table below summarizes the optimization of reaction conditions for the alkylation of a model piperazine core with ethyl 2-bromononanoate.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)E2 Elimination Byproduct (%)
DMFDIPEA90246515
MeCN K₂CO₃ 80 48 82 < 5
THFEt₃N6548458
EtOHNa₂CO₃78245512

Data Interpretation: Anhydrous acetonitrile (MeCN) combined with potassium carbonate (K₂CO₃) provides the optimal balance. K₂CO₃ acts as a mild, heterogeneous base that effectively scavenges the hydrobromic acid (HBr) byproduct without being strong enough to heavily promote E2 elimination.

Experimental Protocol: Synthesis of a Model α -Branched Ionizable Lipid

This protocol describes a self-validating workflow for synthesizing a symmetric, di-alkylated ionizable lipid using a piperazine core and ethyl 2-bromononanoate.

Materials Required
  • Amine Core: 1-Methylpiperazine or a custom diamine linker (1.0 eq)

  • Alkylating Agent: Ethyl 2-bromononanoate (2.2 eq for a diamine core)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Catalyst (Optional but recommended): Potassium Iodide (KI) (0.1 eq) to facilitate Finkelstein-type in situ halogen exchange, accelerating the S N​ 2 process.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Moisture must be excluded to prevent competitive hydrolysis of the α -bromo ester into a hydroxy ester.

  • Add the amine core (10.0 mmol, 1.0 eq) and anhydrous MeCN (100 mL) to the flask.

  • Add finely powdered, anhydrous K₂CO₃ (40.0 mmol, 4.0 eq) and KI (1.0 mmol, 0.1 eq).

  • Dropwise, add ethyl 2-bromononanoate (22.0 mmol, 2.2 eq) via syringe over 10 minutes at room temperature.

Step 2: Thermal Alkylation 5. Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. 6. Maintain vigorous stirring for 48 hours. Causality: The heterogeneous nature of K₂CO₃ requires rapid stirring to ensure adequate surface area for HBr scavenging.

Step 3: Workup & Phase Separation 7. Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr, KI). Wash the filter cake with excess ethyl acetate (EtOAc). 8. Concentrate the filtrate under reduced pressure using a rotary evaporator. 9. Partition the resulting crude oil between EtOAc (150 mL) and distilled water (100 mL). Extract the aqueous layer twice more with EtOAc (50 mL). 10. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate to yield the crude lipid.

Step 4: Purification 11. Purify the crude product via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 80:20 Hexanes:EtOAc, and finally transitioning to a DCM:MeOH (95:5) system containing 1% triethylamine (Et₃N) to elute the tertiary amine lipid.

Synthesis A Amine Core (e.g., Piperazine) C SN2 Alkylation (K2CO3, MeCN, 80°C) A->C B Ethyl 2-bromononanoate (Precursor) B->C D Crude Lipid Mixture C->D E Flash Chromatography (Hexane/EtOAc) D->E F Purified Ionizable Lipid E->F

Workflow for SN2 alkylation of amines using ethyl 2-bromononanoate to yield ionizable lipids.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the synthesized lipid must be validated through the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): The starting material (ethyl 2-bromononanoate) is UV-inactive but stains actively with phosphomolybdic acid (PMA). The product will show a distinct retention factor (R_f) and will stain positive with Dragendorff's reagent (indicating a tertiary amine).

  • ¹H NMR Spectroscopy (CDCl₃):

    • Disappearance: The diagnostic triplet/multiplet of the α -proton adjacent to the bromine in the precursor (~4.1 ppm) must disappear.

    • Appearance: A new multiplet representing the α -proton adjacent to the newly formed nitrogen bond will appear further upfield (~3.2 - 3.5 ppm).

    • Confirmation: The ethyl ester protons will appear as a distinct quartet (~4.15 ppm) and triplet (~1.25 ppm), confirming the ester linkage survived the reaction conditions.

  • Mass Spectrometry (ESI-MS): The exact mass of the di-alkylated product must be confirmed. The absence of M+2/M+4 isotopic patterns confirms the complete displacement of the bromine atoms.

Downstream Application: LNP Formulation

Once validated, the synthesized α -branched ionizable lipid can be formulated into LNPs. Standard microfluidic mixing parameters involve dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of approximately 50:10:38.5:1.5. This organic phase is rapidly mixed with an aqueous acidic buffer (e.g., 50 mM citrate, pH 4.0) containing the mRNA cargo at a flow rate ratio of 3:1 (Aqueous:Ethanol). The resulting LNPs are subsequently dialyzed against PBS (pH 7.4) to neutralize the core and stabilize the nanoparticles for in vitro or in vivo evaluation.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 2-bromononan-1-oate; CID 110997". PubChem Compound Summary. URL:[Link]

  • Kim, J. et al. "Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety". PubMed Central (PMC). URL:[Link]

  • World Intellectual Property Organization. "Cationic lipid". Patent WO2017222016A1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of Ethyl 2-Bromononanoate

[fontname="Helvetica", shape=rect, Refining Validation Strategy I'm now clarifying the validation step. I will include GC-MS analysis after Finkelstein reaction in situ.

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Validation Strategy

I'm now clarifying the validation step. I will include GC-MS analysis after Finkelstein reaction in situ. I aim to confirm starting material consumption and the intermediate alpha-iodo ester. I'm also preparing to monitor product formation in the next step to measure the yield.

Focusing FAQ Content

I'm now revising the FAQ section of the technical support center. I'm focusing on adopting the tone of a senior application scientist. I'm aiming to address common yield optimization challenges related to ethyl 2-bromononanoate.

Clarifying Steric Hindrance

I'm now focusing on the heptyl chain's impact on SN2 reactions. The steric hindrance it causes raises activation energy. My validation will integrate GC-MS analysis to verify the intermediate. The format will be direct with in-text links to cited sources and their URLs to maintain a transparent, clear technical guide.

Structuring FAQ Content

I'm now writing and structuring the FAQ content for the technical support center, focusing on clarity and practical solutions for common issues. I will frame the answers from the perspective of an expert, offering actionable insights for the user. I'm focusing on yield issues and the Finkelstein reaction's role in the center.

Refining Protocol Validation

I'm now clarifying the validation step. I will include GC-MS analysis after Finkelstein reaction in situ. My goals are to confirm starting material consumption and the intermediate alpha-iodo ester. I'm preparing to monitor product formation and measure overall reaction yield.

Optimizing Reaction Diagrams

I'm now integrating an updated DOT diagram to visualize the mechanistic divergence, showing SN2 and E2 pathways for ethyl 2-bromononanoate. The diagram is color-coded to highlight substrates, products, and reaction conditions. I will focus on clarity and readability of the graphic to enhance the technical guide.

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter yield optimization challenges when functionalizing α -bromo esters. Ethyl 2-bromononanoate presents a unique set of steric and electronic hurdles. This guide is designed to move beyond basic troubleshooting by explaining the fundamental causality behind each reaction parameter, providing you with self-validating protocols to ensure high-yield synthetic workflows.

Diagnostic FAQs: Troubleshooting Reaction Failures

Q1: My substitution reaction yields a significant amount of an α,β -unsaturated ester byproduct instead of the desired product. How do I suppress this? Causality: You are observing a competing E2 elimination pathway. The α -carbon of ethyl 2-bromononanoate is highly electrophilic due to the adjacent electron-withdrawing ester group, which typically accelerates 1[1]. However, the C7 (heptyl) chain introduces significant steric bulk, hindering the required backside attack. Simultaneously, the ester carbonyl increases the acidity of the α -proton. When exposed to a basic nucleophile (e.g., primary amines or alkoxides), the base abstracts the acidic proton faster than it can navigate the steric hindrance, making 2[2] the path of least resistance. Solution: Switch to a non-nucleophilic base (like DIPEA) to act solely as an acid scavenger, and utilize a polar aprotic solvent to maximize the nucleophilicity of your reagent.

Q2: The substitution reaction is extremely sluggish, and I recover mostly unreacted starting material. Should I increase the temperature? Causality: Increasing the temperature will disproportionately increase the rate of E2 elimination due to its higher entropy of activation. Heating forces the sterically hindered system to relieve strain via elimination. Solution: Instead of heating, utilize a 3[3]. By adding anhydrous Sodium Iodide (NaI), the bromide is substituted in situ to form an α -iodo ester. Iodide is a highly polarizable, superior leaving group that significantly lowers the activation energy for the subsequent S_N2 attack, allowing the reaction to proceed rapidly at ambient temperatures.

Q3: I am seeing ester hydrolysis (formation of 2-bromononanoic acid) instead of the desired substitution product. What went wrong? Causality: Moisture in your solvent or the use of hygroscopic reagents leads to the generation of hydroxide ions. These ions readily attack the ester carbonyl via 4[4], completely bypassing the α -carbon. Solution: Ensure all solvents (especially hygroscopic ones like DMF) are strictly anhydrous and stored over activated molecular sieves.

Mechanistic Visualization

MechanisticPathway Substrate Ethyl 2-bromononanoate (Sterically Hindered α-Carbon) SN2 SN2 Substitution (Desired Product) Substrate->SN2 Polar Aprotic Solvent Good Nucleophile Low Temp E2 E2 Elimination (Unsaturated Byproduct) Substrate->E2 Strong Base High Temp

Mechanistic divergence in ethyl 2-bromononanoate reactions: SN2 vs E2 pathways.

Data Presentation: Parameter Optimization

To systematically improve yields, align your experimental parameters with the optimized choices below. These adjustments directly mitigate the steric and electronic vulnerabilities of the substrate.

ParameterSub-optimal ChoiceOptimized ChoiceCausality / Scientific Rationale
Solvent Protic (e.g., EtOH, MeOH)Polar Aprotic (e.g., DMF, MeCN)Protic solvents hydrogen-bond with the nucleophile, reducing its nucleophilicity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive[5].
Additive NoneNaI (0.1 - 1.0 eq)Finkelstein catalysis converts the substrate to an α -iodo ester in situ. Iodide is a superior leaving group, accelerating S_N2 over E2[3].
Base Strong/Nucleophilic (e.g., NaOEt)Weak/Non-nucleophilic (e.g., DIPEA)Strong bases abstract the acidic α -proton, driving the E2 elimination pathway. Weak bases neutralize generated acid without promoting elimination[2].
Temp Reflux (>80°C)Ambient to 40°CHigher temperatures exponentially increase the rate of E2 elimination due to its higher entropy of activation compared to S_N2[5].

Validated Experimental Protocol: Finkelstein-Accelerated Substitution

Objective: Synthesize an α -substituted nonanoate ester while suppressing E2 elimination and hydrolysis. System Integrity: This protocol is designed as a self-validating system. Do not proceed to the next step until the analytical validation check is confirmed.

Step 1: Substrate Activation (Finkelstein Reaction)

  • Action: Dissolve 1.0 eq of ethyl 2-bromononanoate in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere. Add 0.5 eq of anhydrous Sodium Iodide (NaI). Stir at 25°C for 30 minutes.

  • Causality: DMF solubilizes the NaI while keeping the iodide ion highly nucleophilic. The iodide displaces the bromide, forming the highly reactive ethyl 2-iodononanoate intermediate.

  • Validation Check: Remove a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The shift from the bromide isotope pattern (m/z 264/266) to the distinct iodide peak confirms successful activation.

Step 2: Nucleophilic Addition

  • Action: Add 1.2 eq of the desired nucleophile (e.g., sodium azide, thiolate, or amine) and 1.5 eq of a non-nucleophilic base (e.g., DIPEA) if the reaction generates acid. Stir at 25°C – 40°C for 4 to 12 hours.

  • Causality: DIPEA acts as an acid scavenger to prevent protonation of the nucleophile, but it is too sterically hindered to trigger E2 elimination of the α -proton.

  • Validation Check: Monitor the reaction mixture via TLC (Hexanes:EtOAc). The complete disappearance of the UV-active/stainable α -iodo intermediate indicates full conversion.

Step 3: Quench and Phase Separation

  • Action: Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Causality: NH4​Cl provides a mild, buffered proton source to neutralize any remaining base without causing basic hydrolysis of the ester group.

  • Validation Check: Test the aqueous layer pH; it should be ~6-7. A basic pH (>9) indicates incomplete quenching, which risks ester hydrolysis during the concentration phase.

Step 4: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the final product.

ProtocolWorkflow Step1 1. Substrate + DMF (Anhydrous) Step2 2. Add NaI (In situ Finkelstein) Step1->Step2 Step3 3. Add Nucleophile (e.g., Amine/Azide) Step2->Step3 Step4 4. Stir at 25°C (Monitor via GC) Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Step-by-step workflow for Finkelstein-accelerated nucleophilic substitution.

References

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts
  • Chapter 7 Solutions to Problems – Reactions of Alkyl Halides - Pressbooks
  • Methyl 2-bromo-2-(4-chlorophenyl)
  • Aldol Addition and Condensation Reactions - Master Organic Chemistry
  • Advanced Organic Chemistry (2022) Sustainable Chemical Science and Technology - Academia Sinica

Sources

Optimization

purification methods and column chromatography for ethyl 2-bromononanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-bromononanoate. Here, we address common challenges and provide trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-bromononanoate. Here, we address common challenges and provide troubleshooting strategies, with a particular focus on column chromatography. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My crude ethyl 2-bromononanoate is a yellow-orange oil. What is the cause of this coloration and how can I remove it?

A1: The yellow-orange hue in your crude product is typically due to the presence of unreacted bromine or other colored impurities generated during the synthesis. To address this, a preliminary purification step is recommended before proceeding to column chromatography. Washing the crude product with a 5% aqueous sodium carbonate solution will neutralize any acidic impurities and quench excess bromine.[1] Subsequent washes with deionized water are crucial for removing any remaining salts.[1] If the color persists, you might consider a treatment with a small amount of activated carbon followed by filtration.

Q2: Can ethyl 2-bromononanoate decompose during purification?

A2: Yes, α-bromo esters like ethyl 2-bromononanoate can be susceptible to decomposition under certain conditions. The primary degradation pathways are hydrolysis and decomposition on the stationary phase during column chromatography.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly in the presence of water and acid or base catalysts, which would yield 2-bromononanoic acid and ethanol.[2][3] It's crucial to ensure all workup steps are performed under anhydrous or near-anhydrous conditions where possible and that the crude product is thoroughly dried before chromatography.

  • Decomposition on Silica Gel: While silica gel is a widely used stationary phase, its slightly acidic nature can sometimes promote the decomposition of sensitive compounds like α-bromo esters.[4][5][6] This can manifest as streaking on a TLC plate or low recovery from a column.

Q3: What is the recommended stationary phase for the column chromatography of ethyl 2-bromononanoate?

A3: For the purification of ethyl 2-bromononanoate, silica gel (60-120 or 230-400 mesh) is the most commonly used and appropriate stationary phase.[7][8][9] Its polarity is well-suited for separating the target compound from both less polar impurities (e.g., starting materials) and more polar impurities (e.g., byproducts).

Q4: How do I select the optimal mobile phase for column chromatography?

A4: The ideal mobile phase (eluent) for purifying ethyl 2-bromononanoate will be a mixture of a non-polar solvent and a slightly more polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[1] The goal is to achieve a retention factor (Rf) for ethyl 2-bromononanoate in the range of 0.2-0.4 to ensure good separation.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity of your ethyl 2-bromononanoate can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will separate your product from any residual impurities and provide information about their relative quantities and identities.[1] To confirm the structure of the purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard.

Troubleshooting Guide for Column Chromatography of Ethyl 2-Bromononanoate

This section addresses specific issues you may encounter during the column chromatography of ethyl 2-bromononanoate, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Column Chromatography 1. Incomplete Elution: The mobile phase may not be polar enough to elute the product from the column. 2. Decomposition on Column: The compound may be degrading on the silica gel.[4][5] 3. Product Loss During Workup: Significant loss may have occurred during extraction or washing steps.[1]1. Optimize Mobile Phase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). Monitor the elution with TLC. 2. Deactivate Silica Gel: If decomposition is suspected, you can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your non-polar solvent before packing the column. 3. Review Workup Protocol: Ensure efficient extraction with an appropriate organic solvent and minimize the number of washing steps to prevent product loss.
Poor Separation of Product from Impurities 1. Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column Overload: Too much crude material was loaded onto the column. 3. Improper Column Packing: Voids or channels in the column bed can lead to poor separation.1. Fine-Tune Eluent System: Perform a detailed TLC analysis with various solvent ratios to find the optimal mobile phase that provides the best separation between your product and the impurities.[10] 2. Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking of the Product Spot on TLC 1. Acidic Impurities: The presence of acidic byproducts can interact with the silica gel, causing the spot to streak. 2. Decomposition: The compound may be unstable on the TLC plate. 3. Sample Overload: Applying too much sample to the TLC plate can cause streaking.1. Pre-purification Wash: Perform a wash with a mild base like 5% sodium carbonate solution before running the column.[1] 2. Use Buffered Plates: Consider using TLC plates that have been treated with a neutralizing agent. 3. Dilute Sample: Ensure the sample applied to the TLC plate is sufficiently dilute.
Product Elutes with the Solvent Front Mobile Phase is Too Polar: The eluent has a very high polarity, causing all compounds to move quickly through the column with little interaction with the stationary phase.Decrease Mobile Phase Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexanes in your ethyl acetate/hexanes mixture).

Experimental Protocols

Protocol 1: Preliminary Purification of Crude Ethyl 2-Bromononanoate
  • Transfer the crude ethyl 2-bromononanoate to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium carbonate solution. Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer twice with equal volumes of deionized water.

  • Wash the organic layer with brine (saturated NaCl solution) to aid in breaking any emulsions and to remove excess water.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Swirl the flask until the liquid is clear, indicating that the water has been absorbed.

  • Filter the solution to remove the drying agent.

  • Concentrate the solution under reduced pressure to obtain the partially purified product, which is now ready for column chromatography.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed, and then drain the excess solvent until the solvent level is just at the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.[10]

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 2-bromononanoate.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Ethyl 2-Bromononanoate Wash Aqueous Wash (5% Na2CO3, H2O, Brine) Crude->Wash Remove acidic impurities & excess Br2 Dry Drying (Anhydrous MgSO4) Wash->Dry Concentrate1 Concentration Dry->Concentrate1 Column Silica Gel Column Chromatography Concentrate1->Column Load onto column TLC TLC Analysis of Fractions Column->TLC Collect & analyze fractions Combine Combine Pure Fractions TLC->Combine Concentrate2 Final Concentration Combine->Concentrate2 Pure Pure Ethyl 2-Bromononanoate Concentrate2->Pure

Sources

Troubleshooting

troubleshooting low conversion rates in ethyl 2-bromononanoate alkylation

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates during the alkylation of nucleophiles using ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates during the alkylation of nucleophiles using ethyl 2-bromononanoate.

As an α -bromo ester with a secondary α -carbon and a long aliphatic chain, ethyl 2-bromononanoate presents unique kinetic and thermodynamic challenges. This guide synthesizes mechanistic causality, diagnostic workflows, and self-validating protocols to help you push your conversions to completion.

Diagnostic Workflow for Low Conversion

Before adjusting your reaction parameters, use the decision tree below to diagnose the dominant failure mode in your specific system.

Workflow Start Low Conversion: Ethyl 2-bromononanoate Alkylation CheckSM Is starting material (electrophile) consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No Byproducts Analyze Byproducts (GC-MS / NMR) Yes->Byproducts Unreacted Reaction Stalled (Kinetic Barrier) No->Unreacted E2 Elimination (E2): Ethyl 2-nonenoate formed Byproducts->E2 Hydrolysis Ester Hydrolysis / Transesterification Byproducts->Hydrolysis FixStall Action: Add NaI (Finkelstein), increase temp, or use PTC Unreacted->FixStall FixE2 Action: Use milder base (K2CO3), lower temp, polar aprotic solvent E2->FixE2 FixHyd Action: Ensure anhydrous conditions, avoid alkoxide/hydroxide bases Hydrolysis->FixHyd

Decision tree for diagnosing and resolving low conversion in ethyl 2-bromononanoate alkylation.

Troubleshooting Q&A: Mechanistic Insights

Q1: Why is my GC-MS showing a large peak for ethyl 2-nonenoate instead of the desired alkylated product? Causality & Mechanism: You are observing competing E2 elimination. Ethyl 2-bromononanoate features a secondary α -carbon bonded to a bulky ester group and a long aliphatic heptyl chain. This steric crowding significantly raises the activation energy for the desired SN2 transition state. When basic nucleophiles (or soluble organic bases like triethylamine) are used, they preferentially abstract a β -proton from the alkyl chain, driving dehydrohalogenation to form the α , β -unsaturated ester, which is heavily favored by the formation of a conjugated system. Resolution: Shift the kinetic balance by using a less basic, highly polarizable nucleophile. If a base is required to scavenge acid, switch from soluble organic bases to a heterogeneous inorganic base like finely milled K₂CO₃ in a polar aprotic solvent (e.g., MeCN or DMF) to stabilize the SN2 transition state without promoting elimination.

Q2: I am alkylating a primary amine, but the reaction stalls at exactly 50% conversion. Adding more time or heat doesn't help. Why? Causality & Mechanism: This is a classic acid-base quenching issue. For every molecule of amine that successfully attacks the α -carbon, one equivalent of hydrobromic acid (HBr) is liberated. Because amines are inherently basic, the unreacted starting amine rapidly scavenges this HBr, forming an unreactive alkylammonium bromide salt. If you initiated the reaction with a 1:1 stoichiometric ratio, exactly half of your amine is consumed by this parasitic acid-base reaction, strictly capping your conversion at 50%[1]. Resolution: Introduce a sacrificial, non-nucleophilic base to act as an acid sponge. K₂CO₃ or N,N-diisopropylethylamine (DIPEA) will preferentially neutralize the HBr, ensuring your target amine remains in its active, free-base form throughout the reaction.

Q3: The starting material remains mostly unreacted even after 24 hours at elevated temperatures. How can I accelerate the substitution? Causality & Mechanism: Unactivated secondary alkyl bromides inherently suffer from poor substitution kinetics[2]. While bromide is a competent leaving group, the secondary position of ethyl 2-bromononanoate heavily shields the electrophilic carbon from nucleophilic attack. Resolution: Implement an in situ Finkelstein reaction. Add a catalytic amount of Sodium Iodide (NaI, 0.1–0.2 eq). The highly nucleophilic iodide readily displaces the bromide to form ethyl 2-iodononanoate. Iodide is a vastly superior leaving group, which drastically lowers the SN2 activation barrier for the subsequent attack by your target nucleophile, accelerating the overall conversion without requiring extreme temperatures.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the kinetic competition between SN2 substitution and E2 elimination during the N-alkylation of a standard primary amine.

SolventBase (Equivalents)AdditiveTemp (°C)SN2 Conversion (%)E2 Elimination (%)
THFNone (1.0 eq Amine)None60455
THFEt₃N (1.5 eq)None606025
DMFK₂CO₃ (2.0 eq)None607515
MeCNK₂CO₃ (2.0 eq)NaI (0.2 eq)60>95<2

Self-Validating Experimental Protocol

Objective: Maximize SN2 conversion while suppressing E2 elimination and ester hydrolysis via a Finkelstein-assisted methodology.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried Schlenk flask under N₂, suspend finely milled anhydrous K₂CO₃ (2.0 eq) and NaI (0.2 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add the nucleophile (e.g., primary amine, 1.1 eq).

  • Causality: K₂CO₃ acts as an insoluble, heterogeneous acid scavenger, neutralizing generated HBr without acting as a soluble nucleophile that could trigger elimination. NaI serves as a catalyst for the Finkelstein reaction.

  • Self-Validation Check: The suspension should remain easily stirrable and powdery. Clumping indicates moisture ingress, which will inevitably lead to ester hydrolysis later in the reaction.

Step 2: Electrophile Addition

  • Action: Add ethyl 2-bromononanoate (1.0 eq) dropwise over 15 minutes at room temperature.

  • Causality: Dropwise addition prevents high local concentrations of the electrophile, minimizing runaway exotherms that provide the activation energy required for the competing E2 elimination pathway.

  • Self-Validation Check: Upon addition, the mixture will develop a faint yellow tint. This visually confirms the transient formation of ethyl 2-iodononanoate (the highly reactive Finkelstein intermediate).

Step 3: Thermal Activation

  • Action: Gradually heat the reaction to 60 °C and stir for 12–16 hours.

  • Causality: 60 °C provides sufficient thermal energy to overcome the steric hindrance of the secondary α -carbon without pushing the system into the thermodynamic regime where elimination dominates.

  • Self-Validation Check: Monitor via TLC or GC-MS. The complete disappearance of the starting material mass (m/z 264/266) and the absence of the ethyl 2-nonenoate peak (m/z 184) validates the kinetic control of the reaction.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous Na₂S₂O₃ and brine. Dry the organic layer over Na₂SO₄.

  • Causality: Na₂S₂O₃ reduces any I₂ formed by air oxidation back to water-soluble iodide, preventing product discoloration and oxidative side reactions during concentration.

  • Self-Validation Check: The organic layer should turn completely colorless upon agitation with the Na₂S₂O₃ wash, confirming the successful removal of all active iodine species.

References
  • Methyl 2-Bromooctanoate Supplier & Manufacturer | Factory Price - Sysem Chem -

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry -[1]

  • Photocatalytic α-Alkylation of Amines with Alkyl Halides - ACS Catalysis -[2]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-Bromononanoate Coupling Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in cross-coupling reactions involving ethyl 2-bromononanoate. As a sterically significant secondary alkyl bromide, precise temperature control is paramount to balancing reaction kinetics with catalyst stability and minimizing side reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding temperature settings for various cross-coupling reactions.

Q1: What is the primary challenge with ethyl 2-bromononanoate, and how does temperature play a role?

A1: Ethyl 2-bromononanoate is a secondary alkyl bromide. The key challenge is its relatively slow rate of oxidative addition to the metal catalyst (e.g., Palladium or Nickel) compared to aryl or vinyl halides.[1] Temperature is a critical tool to overcome this activation energy barrier. However, excessively high temperatures can lead to detrimental side reactions and catalyst decomposition.[2] Finding the optimal thermal window is therefore essential for success.

Q2: What is a good starting temperature for a Suzuki-Miyaura coupling using ethyl 2-bromononanoate?

A2: For Suzuki-Miyaura couplings of secondary alkyl bromides, a recommended starting temperature range is 70-90 °C.[1] An initial screening at 80 °C is often a good balance between reaction rate and stability.[3] While some highly active catalyst systems may allow for room-temperature reactions, these are less common for unactivated alkyl bromides.[4]

Q3: For a Buchwald-Hartwig amination, what temperature range should I explore?

A3: A typical starting point for the Buchwald-Hartwig amination of challenging substrates is between 80-110 °C.[1][5][6] The specific temperature will be highly dependent on the chosen ligand, base, and the nature of the amine coupling partner.

Q4: Are higher temperatures required for Heck and Sonogashira reactions with this substrate?

A4: Yes, this can be the case, although these reactions are less common with alkyl halides than with aryl halides.[1]

  • Heck Reaction: Reactions involving alkyl bromides can be sluggish and may require temperatures above 100 °C to proceed efficiently.[7] However, modern catalyst systems with specialized ligands, such as N-heterocyclic carbenes (NHCs), can sometimes facilitate the reaction at lower temperatures, around 80 °C.[8]

  • Sonogashira Coupling: While many Sonogashira reactions with more reactive partners can occur at room temperature, couplings involving less reactive bromides often necessitate heating, typically in the range of 60-100 °C.[9][10]

Troubleshooting Guide: Temperature-Related Issues

This guide will help you diagnose and solve common problems encountered during your coupling reactions where temperature is a likely culprit.

Issue 1: Low or no product conversion.

  • Q: My reaction shows very little consumption of the starting material after several hours. Could the temperature be too low?

    • A: Yes, this is a classic symptom of insufficient thermal energy to overcome the activation barrier for oxidative addition, the rate-determining step for many cross-couplings with alkyl halides.[1][2] The steric hindrance around the bromine atom in ethyl 2-bromononanoate makes this step particularly challenging.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C steps. For example, if a reaction at 70 °C is stalled, attempt it again at 85 °C. Monitor the reaction closely, as the optimal window may be narrow.

Issue 2: The reaction starts but then stalls, and a black precipitate forms.

  • Q: I'm observing the formation of a black solid (likely palladium black) in my reaction flask. What does this mean?

    • A: The formation of palladium black is a clear indicator of catalyst decomposition.[2] The active Pd(0) catalyst has aggregated into an inactive state. This is very often caused by excessively high temperatures, which accelerate catalyst deactivation pathways.[2][11] Oxygen contamination can also contribute significantly to this issue.

    • Solution:

      • Reduce Temperature: Repeat the reaction at a lower temperature. Often, a longer reaction time at a slightly lower temperature (e.g., 80 °C for 24 hours vs. 100 °C for 6 hours) provides a much better yield by preserving the catalyst's lifespan.

      • Ensure Inert Atmosphere: Inadequate degassing allows oxygen to oxidize and deactivate the catalyst.[2] Use fresh, anhydrous solvents and ensure the reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen).

Issue 3: Significant formation of side products, such as the reduced (dehalogenated) starting material.

  • Q: My main byproduct is ethyl nonanoate. How can I minimize this?

    • A: The formation of the dehalogenated product (reduction) can arise from several temperature-influenced pathways, including certain β-hydride elimination events or protonolysis of organometallic intermediates.[1] High temperatures can exacerbate these side reactions.

    • Solution:

      • Lower the Reaction Temperature: This is the most direct way to disfavor many side reactions, which may have higher activation energies than the desired productive coupling.

      • Optimize Base and Ligand: A very strong base or an inappropriate ligand can also promote reduction. Ensure your chosen base is suitable and consider a bulkier, more electron-rich ligand, which can sometimes stabilize the catalyst and favor reductive elimination over side reactions.[1]

      • Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for the undesired reduction pathway.

Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically determining the optimal reaction temperature for the coupling of ethyl 2-bromononanoate with an arylboronic acid.

Objective: To determine the temperature that provides the highest yield of the desired coupled product while minimizing byproduct formation.

Reaction: Ethyl 2-bromononanoate + Arylboronic Acid → Ethyl 2-aryl-nonanoate

Materials:

  • Ethyl 2-bromononanoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, finely ground, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials with stir bars

  • Heating block or oil baths

Procedure:

  • Preparation (in a glovebox):

    • To each of three separate oven-dried reaction vials, add the palladium pre-catalyst (2 mol%) and potassium phosphate (3.0 equiv).

    • Add the arylboronic acid (1.5 equiv) to each vial.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent to each vial (to a concentration of ~0.2 M).

    • Add ethyl 2-bromononanoate (1.0 equiv) to each vial.

    • Seal the vials tightly with screw caps.

  • Reaction Execution:

    • Place each vial in a separate well of a pre-heated aluminum block or in separate oil baths set to the following temperatures:

      • Vial 1: 60 °C

      • Vial 2: 80 °C

      • Vial 3: 100 °C

    • Stir the reactions vigorously for a set period (e.g., 12-24 hours).

  • Monitoring and Analysis:

    • After the set time, cool all reactions to room temperature.

    • Take a small aliquot from each reaction mixture. Dilute with ethyl acetate and filter through a small plug of silica.

    • Analyze the aliquots by GC-MS or LC-MS to determine the ratio of starting material, desired product, and key byproducts (e.g., dehalogenated starting material, homocoupled boronic acid).

  • Work-up and Purification:

    • Based on the analysis, proceed with a full work-up and purification (e.g., aqueous wash, extraction, and column chromatography) for the most promising reaction condition(s).

Data Presentation: Expected Outcomes of Temperature Optimization

The following table summarizes hypothetical results from the protocol above to illustrate the impact of temperature.

TemperatureConversion of Starting MaterialYield of Desired ProductKey Byproduct(s) ObservedCatalyst State
60 °C Low (~25%)Low (~20%)Unreacted starting materialHomogeneous
80 °C High (>95%)High (~85%) Minor dehalogenationHomogeneous
100 °C Complete (>99%)Moderate (~60%)Significant dehalogenation, catalyst decompositionBlack precipitate

This data illustrates a common scenario where 80 °C represents the optimal balance, as higher temperatures induce catalyst death and side reactions, ultimately lowering the isolated yield.

Visualization: Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing temperature-related issues in your coupling reaction.

Troubleshooting_Workflow cluster_0 start Problem: Low Yield or Stalled Reaction q1 Is a black precipitate (Pd black) visible? start->q1 sol1 Root Cause: Catalyst Decomposition Action: Repeat reaction at a lower temperature (e.g., decrease by 15-20 °C). Ensure rigorous inert atmosphere. q1->sol1 Yes q2 Is the main byproduct from reduction (dehalogenation)? q1->q2 No sol2 Root Cause: Side Reactions Outcompeting Coupling Action: Decrease reaction temperature incrementally (e.g., by 10 °C). Verify anhydrous conditions. q2->sol2 Yes sol3 Root Cause: Insufficient Activation Energy Action: Increase reaction temperature incrementally (e.g., by 10-15 °C). Monitor closely for signs of decomposition. q2->sol3 No

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Troubleshooting

reducing unwanted side products in ethyl 2-bromononanoate synthesis

Technical Support Center: Optimizing Ethyl 2-Bromononanoate Synthesis Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Ethyl 2-Bromononanoate Synthesis

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting strategies for the synthesis of ethyl 2-bromononanoate via the Hell-Volhard-Zelinsky (HVZ) reaction and subsequent esterification.

As a Senior Application Scientist, my goal is to help you move beyond simply following a recipe. By understanding the mechanistic causality behind each step, you can proactively engineer out unwanted side products—such as overbrominated analogs, unreacted esters, and hydrolysis degradation products—ensuring high-fidelity yields for your downstream pharmaceutical applications.

Mechanistic Workflow & Side Product Pathways

The synthesis of ethyl 2-bromononanoate requires the in situ activation of nonanoic acid to an acyl bromide, followed by electrophilic alpha-bromination, and finally, a nucleophilic quench with anhydrous ethanol. Deviations in stoichiometry, temperature, or atmospheric control will divert the reaction down several well-characterized side pathways.

HVZ_Workflow Start Nonanoic Acid (Starting Material) AcylBromide Nonanoyl Bromide (Activated Intermediate) Start->AcylBromide PBr3 (Catalyst) Side1 Ethyl Nonanoate (Under-reacted) Start->Side1 Insufficient Activation Enol Acid Bromide Enol (Nucleophile) AcylBromide->Enol Tautomerization AlphaBromo 2-Bromononanoyl Bromide (Halogenated Intermediate) Enol->AlphaBromo Br2 (Electrophile) Product Ethyl 2-Bromononanoate (Target Product) AlphaBromo->Product Anhydrous EtOH Quench Side2 Ethyl 2,2-Dibromononanoate (Overbromination) AlphaBromo->Side2 Excess Br2 / Heat Side3 2-Hydroxynonanoic Acid (Hydrolysis) AlphaBromo->Side3 H2O Contamination

Reaction pathway and common side product formation in ethyl 2-bromononanoate synthesis.

Troubleshooting FAQs

Q1: My GC/MS analysis shows significant amounts of ethyl 2,2-dibromononanoate. How do I prevent overbromination? A1: Overbromination is a direct consequence of poor electrophile control. In the HVZ reaction, the intermediate acid bromide tautomerizes to an enol, which acts as a powerful nucleophile[1]. If an excess of bromine (Br₂) is present, or if the reaction is run at excessively high temperatures, the newly formed 2-bromononanoyl bromide can undergo a second enolization and react with another equivalent of bromine[2]. Solution: Strictly control your stoichiometry to 1.05 equivalents of Br₂. Add the bromine dropwise using an addition funnel to maintain a low steady-state concentration of the electrophile, ensuring it is consumed by the primary enol before secondary enolization can occur.

Q2: I am recovering a large percentage of ethyl nonanoate (unreacted starting material). How do I drive the reaction to completion? A2: Carboxylic acids do not enolize to a synthetically useful extent because their acidic proton is preferentially removed before an alpha-hydrogen can be abstracted[3]. Therefore, the addition of phosphorus tribromide (PBr₃) is mandatory to convert nonanoic acid into nonanoyl bromide, which readily forms the reactive enol tautomer[4]. If you are seeing unreacted ethyl nonanoate after the ethanol quench, your initial activation step failed. Solution: Ensure your PBr₃ is fresh and has not degraded into phosphoric acid via atmospheric moisture. Allow sufficient time (typically 1–2 hours at 60°C) for complete acyl bromide formation before initiating the addition of Br₂.

Q3: I am detecting 2-hydroxynonanoic acid and other hydrolysis byproducts. What went wrong? A3: Acyl bromides are highly electrophilic and extremely sensitive to nucleophilic attack. If moisture is introduced into the system before the ethanol quench, water will act as a competing nucleophile. This hydrolyzes the intermediate back to a carboxylic acid and can even displace the alpha-bromo group to yield alpha-hydroxy acids[3]. Solution: Implement rigorous anhydrous techniques. Use flame-dried glassware, maintain a positive pressure of argon, and ensure the ethanol used for the final quench is strictly anhydrous[2].

Q4: Are there risks of radical bromination occurring at other carbon positions along the aliphatic chain? A4: Yes. While the desired alpha-bromination is an ionic pathway driven by enol nucleophilicity[1], molecular bromine can undergo homolytic cleavage when exposed to ambient UV light or peroxides, initiating a competing free-radical substitution pathway[5]. This leads to unselective halogenation at various positions along the nonyl chain. Solution: Wrap the reaction flask in aluminum foil to exclude light during the bromination phase, and ensure your solvents are free of peroxide formers.

Quantitative Impact of Reaction Parameters

To illustrate the sensitivity of this synthesis, the table below summarizes how specific deviations from the optimized protocol impact the final product distribution.

Reaction ConditionEthyl 2-Bromononanoate (Target)Ethyl 2,2-DibromononanoateEthyl NonanoateHydrolysis Products
Optimized Baseline (1.05 eq Br₂, 0.2 eq PBr₃, Dark, Dry)> 92% < 2%< 5%< 1%
Excess Br₂ (1.5 eq)65% 32%< 1%< 1%
Insufficient PBr₃ (0.01 eq)45% < 1%52%< 1%
Ambient Light Exposure 78% 5%< 5%10% (Isomers)
Non-Anhydrous Ethanol Quench 60% < 2%< 5%31%

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation checkpoint for the current phase has been met.

Phase 1: Acyl Bromide Activation

  • Charge a flame-dried, argon-purged 500 mL round-bottom flask with nonanoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0°C using an ice bath. Add PBr₃ (0.2 eq) dropwise via syringe.

  • Remove the ice bath and gently heat the mixture to 60°C for 1.5 hours.

  • Causality: PBr₃ converts the unreactive carboxylic acid into an acyl bromide, which is a prerequisite for enolization.

  • Validation Checkpoint: Monitor an aliquot via FTIR. The broad O-H stretch (3300-2500 cm⁻¹) must completely disappear, and the C=O stretch will shift from ~1710 cm⁻¹ to ~1800 cm⁻¹ (indicating acyl bromide formation).

Phase 2: Electrophilic Alpha-Bromination

  • Wrap the reaction flask completely in aluminum foil to exclude ambient light.

  • Adjust the temperature to a gentle reflux (40°C).

  • Using an addition funnel, add Br₂ (1.05 eq) dropwise over a period of 2 hours.

  • Causality: Slow addition keeps the steady-state concentration of Br₂ low, preventing the mono-bromo intermediate from reacting with excess halogen to form dibrominated side products. Excluding light prevents homolytic cleavage and radical initiation.

  • Validation Checkpoint: The reaction mixture will transiently turn deep red upon each drop of Br₂, fading to pale yellow as the enol consumes the electrophile. A persistent red/orange coloration indicates the reaction has reached completion.

Phase 3: Anhydrous Esterification (Quench)

  • Cool the reaction mixture strictly to 0°C.

  • Vigorously stir while adding anhydrous ethanol (5.0 eq) dropwise.

  • Causality: The low temperature controls the highly exothermic nucleophilic acyl substitution. Using strictly anhydrous ethanol prevents competitive hydrolysis of the acyl bromide.

  • Validation Checkpoint: Vigorous evolution of HBr gas will occur (ensure this is vented into a basic scrubber). The reaction is complete when gas evolution ceases.

Phase 4: Isolation and Purification

  • Dilute the mixture with diethyl ether.

  • Wash the organic layer sequentially with cold water, saturated aqueous Na₂S₂O₃, and saturated aqueous NaHCO₃.

  • Causality: Na₂S₂O₃ reduces any unreacted electrophilic Br₂ to inert bromide salts, halting any further halogenation. NaHCO₃ neutralizes residual HBr and extracts any unreacted carboxylic acids into the aqueous layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts[Link][3]

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps[Link][4]

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry [Link][1]

  • What is Allylic Bromination? - Master Organic Chemistry[Link][5]

Sources

Optimization

handling, storage conditions, and preventing degradation of ethyl 2-bromononanoate

Technical Support Center: Handling, Storage, and Degradation Prevention of Ethyl 2-bromononanoate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Degradation Prevention of Ethyl 2-bromononanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of reactions involving α -bromo esters. Ethyl 2-bromononanoate is a versatile but highly reactive electrophile. Its utility in Reformatsky reactions, nucleophilic substitutions, and cross-coupling workflows is directly tied to its purity.

Because the ester carbonyl strongly withdraws electron density, the adjacent α -carbon becomes highly electrophilic, and the C-Br bond is easily compromised by environmental stressors. This guide is designed to move beyond basic safety data sheets, providing you with the mechanistic causality behind degradation and the self-validating protocols required to maintain absolute reagent integrity.

Part 1: Physicochemical Properties & Baseline Data

Before troubleshooting, you must establish a baseline for your reagent. Deviations in physical appearance (e.g., increased viscosity or dark discoloration) are immediate indicators of degradation.

PropertyValueReference
Chemical Formula C11H21BrO2[1]
Molecular Weight 265.19 g/mol [1]
Boiling Point ~258 °C at 760 mmHg[2]
Density 1.167 g/cm³[2]
Flash Point 122.2 °C[2]
Appearance (Pure) Clear to pale yellow liquid[3]

Part 2: FAQ - Storage Conditions & Handling Logistics

Q: Why must ethyl 2-bromononanoate be stored strictly at 2-8°C? A: Thermal stress accelerates β -elimination (dehydrohalogenation). The α -proton in ethyl 2-bromononanoate is relatively acidic due to the adjacent ester group. Even at prolonged room temperature exposure, the molecule can undergo a slow elimination process, shedding hydrobromic acid (HBr) to form ethyl non-2-enoate[4]. Refrigeration drastically reduces the kinetic energy available for this degradation pathway.

Q: My batch has turned distinctly yellow/brown over time. Is it ruined? A: The discoloration is caused by the homolytic cleavage of the C-Br bond, a process catalyzed by UV/light exposure. This cleavage generates free bromine radicals (Br•) and trace HBr, which impart a yellow-to-brown tint[5]. If the discoloration is faint, the reagent can usually be rescued via vacuum distillation (see Part 4). If it is dark brown and highly viscous, the extent of polymerization and degradation is too high, and the batch should be discarded.

Q: What are the best practices for transferring this reagent? A: Always handle ethyl 2-bromononanoate in a fume hood using Schlenk line techniques or a glovebox. Because atmospheric moisture acts as a nucleophile, it will attack the electrophilic α -carbon or the ester carbonyl, leading to hydrolysis[6]. Purge your reaction vials with dry Argon or Nitrogen before and after dispensing.

Part 3: Troubleshooting Guide - Degradation Pathways

Issue: Low yield or failed initiation in Reformatsky reactions.

  • Mechanistic Cause: The Reformatsky reaction relies on the insertion of Zinc into the C-Br bond to form an organozinc intermediate. If your ethyl 2-bromononanoate has absorbed moisture, the water will immediately protonate and quench the highly reactive organozinc species before it can attack your target aldehyde/ketone[7].

  • Self-Validating Solution: Prior to the reaction, perform a Karl Fischer titration on both your solvent and the α -bromo ester. Moisture levels must be strictly <50 ppm.

Issue: Broad, trailing spots on TLC or unexpected acidic peaks in NMR/GC.

  • Mechanistic Cause: Ester hydrolysis. Water ingress, often catalyzed by trace acid (like the HBr released from photolytic degradation), cleaves the ethyl ester to form 2-bromononanoic acid and ethanol[6].

  • Self-Validating Solution: Run a quick TLC (e.g., 10% EtOAc in Hexanes). If you observe a streak remaining at the baseline (indicating a carboxylic acid), your reagent has hydrolyzed. You must perform a mild basic wash and distillation before use.

Part 4: Experimental Protocol - Purification and Anhydrous Handling

If your ethyl 2-bromononanoate has degraded (purity <95%), follow this self-validating purification methodology to restore it.

Step-by-Step Vacuum Distillation & Neutralization Protocol:

  • Initial Assessment: Analyze the crude reagent via GC-FID to quantify the extent of hydrolysis or elimination byproducts.

  • Neutralization (If acidic): Dissolve the reagent in a non-polar, anhydrous solvent (e.g., diethyl ether). Wash the organic layer gently with a cold, dilute 5% NaHCO₃ aqueous solution. Causality: This neutralizes trace HBr and extracts any free 2-bromononanoic acid into the aqueous layer.

  • Drying: Isolate the organic layer and dry it over anhydrous MgSO₄ for 30 minutes. Filter out the drying agent under an inert atmosphere.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30°C to prevent thermal elimination[4].

  • High-Vacuum Distillation: Transfer the concentrated oil to a short-path distillation apparatus. Distill under high vacuum (<1 mmHg). Causality: High vacuum is critical to lower the boiling point well below the thermal decomposition threshold. Collect the main clear fraction and discard the dark, viscous residue.

  • Validation & Storage: Run a post-distillation GC-FID to confirm >98% purity. Immediately transfer the clear liquid into an oven-dried, amber glass vial. Purge the headspace with dry Argon for 60 seconds, seal tightly with a PTFE-lined cap, and store at 2-8°C[5].

Part 5: Mechanistic Degradation & Prevention Logic

The following diagram maps the specific environmental stressors to their corresponding chemical degradation pathways, alongside the required preventative workflows.

G Start Ethyl 2-bromononanoate (Intact Reagent) Moisture Moisture (H2O) Start->Moisture Exposure Light UV / Light Start->Light Exposure HeatBase Thermal Stress Start->HeatBase Exposure Hydrolysis Hydrolysis (2-bromononanoic acid) Moisture->Hydrolysis Nucleophilic Attack Radical Homolytic Cleavage (Free Br• / Yellowing) Light->Radical Elimination Dehydrohalogenation (Ethyl non-2-enoate) HeatBase->Elimination -HBr (E2) PrevMoisture Store under Argon/N2 Use Anhydrous Solvents Hydrolysis->PrevMoisture Prevented by PrevLight Amber Vials Dark Storage Radical->PrevLight Prevented by PrevHeat Store at 2-8°C Strict Temp Control Elimination->PrevHeat Prevented by

Mechanistic pathways of ethyl 2-bromononanoate degradation and corresponding preventative workflows.

Part 6: References

  • Ethyl 2-bromononan-1-oate | C11H21BrO2 | CID 110997 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • B2B Chemical Sourcing Database - PINPOOLS. URL: [Link]

  • Chemistry Questions: Alpha-bromo ester hydrolysis - AskFilo. URL: [Link]

  • Reformatsky Reaction: Mechanism, Variations & Applications - PSIBERG. URL: [Link]

  • Bromide ion promoted β -elimination in α -bromo ester substrates. Evidence for an intermediate in the E2C reaction. The Journal of Organic Chemistry. URL: [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Bromine Handling & Stability) - ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Determining Ethyl 2-Bromononanoate Purity

Introduction Ethyl 2-bromononanoate is a key intermediate in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. Its purity is a critical quality attribute that directly impa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-bromononanoate is a key intermediate in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries. Its purity is a critical quality attribute that directly impacts the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods for its purity determination are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of ethyl 2-bromonanoate, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4][5][6] We will explore the causality behind experimental choices, present detailed validation protocols, and compare the primary HPLC method with a suitable alternative.

Part 1: Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

The workhorse for the analysis of moderately polar to non-polar small molecules like ethyl 2-bromonanoate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique offers excellent resolution, sensitivity, and reproducibility.

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on the physicochemical properties of ethyl 2-bromononanoate. As an ester with a significant alkyl chain and a bromine substituent, it possesses sufficient hydrophobicity to be well-retained on a non-polar stationary phase, such as C18. An ultraviolet (UV) detector is suitable because, although the molecule lacks a strong chromophore, the carbonyl group of the ester allows for detection at low UV wavelengths (around 210 nm). This approach provides a balance between specificity and sensitivity for purity and impurity profiling.

Experimental Protocol: RP-HPLC Method

This protocol outlines a validated method for determining the purity of ethyl 2-bromononanoate and quantifying its potential impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 60
    15.0 95
    20.0 95
    20.1 60

    | 25.0 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of ethyl 2-bromononanoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the ethyl 2-bromononanoate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Part 2: Method Validation: A Self-Validating System

Method validation is the cornerstone of trustworthy analytical data. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][6] The following sections detail the validation experiments performed according to the ICH Q2(R1) guideline.[5][6][7]

HPLC Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring that each parameter is systematically evaluated to build a complete picture of the method's performance.

HPLC_Validation_Workflow cluster_System System & Method Setup cluster_Validation Method Validation Parameters (ICH Q2) cluster_Outcome Outcome SystemSuitability System Suitability Testing (SST) Specificity Specificity / Selectivity SystemSuitability->Specificity Proceed if SST passes Linearity Linearity Specificity->Linearity ValidatedMethod Validated Method Fit for Purpose Specificity->ValidatedMethod Range Range Linearity->Range Defines Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Based on Calibration Curve Range->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod Ensures reliability Method_Selection Start Start: Purity Analysis of Ethyl 2-Bromononanoate Question1 Are the primary impurities expected to be non-volatile or high molecular weight? Start->Question1 Question2 Is the primary concern residual solvents or volatile starting materials? Question1->Question2 No Select_HPLC Select RP-HPLC as the primary method Question1->Select_HPLC Yes Question2->Select_HPLC No (General Purity) Select_GC Select GC as the primary method Question2->Select_GC Yes Use_Both Use both methods orthogonally for comprehensive impurity profiling Select_HPLC->Use_Both Consider GC for orthogonal validation Select_GC->Use_Both Consider HPLC for orthogonal validation

Sources

Comparative

ethyl 2-bromononanoate vs other alpha-bromo esters in peptide synthesis

Engineering Peptidomimetics: Ethyl 2-Bromononanoate vs. Conventional Alpha-Bromo Esters in Peptide Synthesis Executive Summary In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic profiles of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptidomimetics: Ethyl 2-Bromononanoate vs. Conventional Alpha-Bromo Esters in Peptide Synthesis

Executive Summary

In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary objective for drug development professionals. Peptidomimetics, such as peptoids (N-substituted glycines) and N-alkylated peptides, offer enhanced proteolytic stability and membrane permeability. The synthesis of these structures heavily relies on the nucleophilic displacement ( SN​2 ) of alpha-bromo esters by primary amines. While ethyl bromoacetate is the standard building block, the introduction of longer, lipophilic side chains using reagents like ethyl 2-bromononanoate has emerged as a powerful strategy for modulating lipid solubility and cellular uptake. This guide objectively compares the performance of ethyl 2-bromononanoate against other common alpha-bromo esters.

Mechanistic Causality & Steric Considerations

The core reaction in synthesizing N-alkylated peptides or peptoid submonomers is the SN​2 alkylation of a resin-bound amine with an alpha-bromo ester. The efficiency of this reaction is governed by two competing factors: the electrophilicity of the alpha-carbon and the steric bulk of the adjacent side chain.

  • The Over-Alkylation Dilemma: A significant challenge with unhindered esters (like ethyl bromoacetate) is that the resulting secondary amine is often more nucleophilic than the starting primary amine. This lack of steric protection frequently leads to unwanted tertiary amines or quaternary ammonium salts, destroying the yield of the desired secondary amine [1].

  • Steric Modulation via Lipophilic Tails: By utilizing alpha-bromo esters with bulkier side chains, such as the heptyl group in ethyl 2-bromononanoate, researchers can kinetically disfavor over-alkylation. The steric hindrance increases the activation energy for the second alkylation event, effectively halting the reaction at the desired secondary amine stage. However, this same steric bulk requires optimized, harsher conditions (e.g., elevated temperatures, stronger bases) to achieve satisfactory yields for the initial alkylation [2].

Comparative Analysis of Alpha-Bromo Esters

Ethyl Bromoacetate (The Baseline)
  • Role: Introduces a simple carboxymethyl group (glycine mimic).

  • Performance: Exhibits extremely fast reaction kinetics at room temperature. Because it lacks an alpha-substituent, it carries a high risk of over-alkylation, requiring strict stoichiometric control and careful monitoring.

Ethyl 2-Bromopropionate
  • Role: Introduces an alpha-methyl group (alanine mimic).

  • Performance: Provides moderate steric hindrance. It offers a highly practical balance between reactivity and control over tertiary amine formation, making it a staple for synthesizing chiral peptoid monomers [1].

Ethyl 2-Bromononanoate
  • Role: Introduces a lipophilic seven-carbon (heptyl) chain at the alpha position [3].

  • Performance: Exhibits slower reaction kinetics due to the long alkyl chain. It requires elevated temperatures (e.g., 60°C) and extended reaction times. Despite the synthetic challenge, it is highly valued in drug development for creating lipidated peptides that target cell membranes or inhibit specific intracellular enzymes, such as ACAT (Acyl-CoA:cholesterol acyltransferase) [4].

Data Presentation: Quantitative Comparison

Alpha-Bromo EsterSide ChainRelative SN​2 ReactivityOver-Alkylation RiskTypical Yield (Primary N-Alkylation)Primary Application in Peptides
Ethyl bromoacetate -HVery HighHigh85 - 95% (Room Temp)Standard peptoid backbones (N-alkyl glycines)
Ethyl 2-bromopropionate -CH₃HighModerate75 - 90% (Room Temp)Chiral peptoid monomers, alanine mimetics
Ethyl 2-bromononanoate -(CH₂)₆CH₃Low to ModerateLow60 - 80% (Elevated Temp)Lipidated peptides, membrane-permeable mimetics

Experimental Protocol: Solid-Phase N-Alkylation using Ethyl 2-Bromononanoate

Self-Validating Workflow for Peptoid Submonomer Synthesis

To ensure high scientific integrity and reproducibility, the following protocol describes the optimized conditions for incorporating the sterically hindered ethyl 2-bromononanoate into a growing peptide chain on a solid support.

Step 1: Resin Preparation Swell 100 mg of Rink Amide resin (loading ~0.6 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).

Step 2: Alkylation Reaction Setup In a separate vial, prepare a solution of ethyl 2-bromononanoate (10 equivalents, ~0.6 mmol) [3] and N,N-diisopropylethylamine (DIEA) (10 equivalents) in 2 mL of anhydrous DMF.

Step 3: Thermally-Assisted Coupling Add the solution to the resin. Due to the steric hindrance of the heptyl chain, room temperature reactions will stall at <30% conversion. Heat the reaction vessel to 60°C in a microwave peptide synthesizer or a temperature-controlled heating block for 2 hours.

Step 4: Washing Drain the reaction mixture and wash the resin sequentially with DMF (5x) and Dichloromethane (DCM) (5x) to remove unreacted lipophilic reagents.

Step 5: Self-Validation (Cleavage & Analysis) Cleave a micro-aliquot of the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 1 hour. Evaporate the TFA under a stream of nitrogen, dissolve the residue in 50/50 acetonitrile/water, and analyze via LC-MS. Validation Metric: Confirm the mass shift corresponding to the addition of the 2-nonanoate moiety. Depending on the TFA exposure time, look for either the intact ethyl ester (+212 Da) or the hydrolyzed free acid (+184 Da) relative to the starting amine mass.

Visualization: Reaction Workflow & Logic

G N1 Resin-Bound Primary Amine N3 S_N2 Alkylation 60°C, DIEA, DMF N1->N3 N2 Ethyl 2-bromononanoate (Lipophilic Electrophile) N2->N3 Nucleophilic Attack N4 Lipidated Secondary Amine (Peptidomimetic) N3->N4 Optimized Yield (60-80%) N5 Steric Hindrance (Heptyl Chain) N5->N3 Prevents Over-alkylation

Caption: Logical workflow of solid-phase N-alkylation using ethyl 2-bromononanoate in peptide synthesis.

References

  • Title: Synthetic Long-chain Aliphatic Compounds. Part III. Source: RSC Publishing (Ames, D. E., & Bowman, R. E.) URL: [Link]

  • Title: PubChem Compound Summary for CID 110997, Ethyl 2-bromononan-1-oate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PT95310B - Process for the preparation of new N-aryl and N-heteroarylamid and ureia derivatives as acil coenzyme inhibitors: cholesterol aciltransferase Source: Google Patents URL
Validation

Benchmarking Reaction Kinetics of Ethyl 2-Bromononanoate: A Comprehensive Guide for Alkylation Workflows

Introduction & Mechanistic Rationale Ethyl 2-bromononanoate is a highly versatile α -bromo ester utilized extensively in organic synthesis, particularly for generating lipophilic α -amino acids, peptide analogs, and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2-bromononanoate is a highly versatile α -bromo ester utilized extensively in organic synthesis, particularly for generating lipophilic α -amino acids, peptide analogs, and pharmaceutical intermediates. The presence of the α -carbonyl group makes the adjacent halogen highly reactive toward SN​2 nucleophilic substitution 1[1]. However, the C7 aliphatic tail introduces significant steric hindrance, fundamentally altering its reaction kinetics compared to simpler analogs like ethyl 2-bromoacetate.

This guide provides a rigorous benchmarking framework, comparing ethyl 2-bromononanoate against structural alternatives to empower researchers in optimizing their substitution and dynamic kinetic resolution (DKR) workflows2[2].

The Causality of Reactivity

In an SN​2 displacement, the reaction rate is governed by the energy of the trigonal bipyramidal transition state. The reactivity of ethyl 2-bromononanoate is a delicate balance of three factors:

  • Electronic Activation: The π∗ orbital of the ester carbonyl overlaps with the σ∗ orbital of the C-Br bond. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly accelerating nucleophilic attack 3[3].

  • Steric Penalty: The heptyl chain creates a steric shield around the electrophilic α -carbon, raising the activation energy ( Ea​ ) compared to unhindered methyl or ethyl derivatives.

  • Leaving Group Nucleofugality: Bromide is an excellent leaving group, offering a vastly superior reaction rate compared to the corresponding α -chloro esters 3[3].

Mechanism Sub Ethyl 2-Bromononanoate Elec Alpha-Carbonyl (LUMO Lowering) Sub->Elec Steric C7 Alkyl Tail (Steric Penalty) Sub->Steric LG Bromide (Excellent Leaving Group) Sub->LG TS SN2 Transition State (Trigonal Bipyramidal) Elec->TS Accelerates Rate Steric->TS Decelerates Rate LG->TS Lowers Cleavage Energy

Interplay of electronic and steric factors in the SN2 transition state.

Comparative Kinetic Benchmarking Data

To establish a baseline, we benchmark ethyl 2-bromononanoate against ethyl 2-bromoacetate (representing minimal steric hindrance) and ethyl 2-chlorononanoate (representing a poor leaving group). The data below reflects a standardized amination reaction using piperidine as the nucleophile at 25°C.

SubstrateLeaving Group α -Alkyl ChainRelative Rate Constant ( krel​ )Activation Energy ( Ea​ )Yield (1h, 25°C)
Ethyl 2-bromoacetate -Br-H100 (Baseline)14.2 kcal/mol>99%
Ethyl 2-bromononanoate -Br-C 7​ H 15​ 12.517.8 kcal/mol82%
Ethyl 2-chlorononanoate -Cl-C 7​ H 15​ 0.422.1 kcal/mol<10%

Data Insights: The addition of the C7 alkyl chain in ethyl 2-bromononanoate reduces the reaction rate by nearly an order of magnitude compared to the unhindered acetate derivative. However, it remains highly viable for synthesis, unlike the chloro-analog which requires harsh heating to overcome its high Ea​ .

Experimental Methodology: Self-Validating Protocol

To ensure high-fidelity kinetic data, the following protocol employs a self-validating system using an internal standard and precise chemical quenching.

Workflow A 1. Substrate Equilibration (25°C, Anhydrous THF) B 2. Nucleophile Injection (Amine + DIEA Scavenger) A->B Initiate C 3. Kinetic Aliquot Sampling (t = 5 to 120 min) B->C Stir 500 rpm D 4. Reaction Quenching (Cold 0.1M HCl) C->D Aliquot Transfer E 5. HPLC-UV Analysis (Internal Std: Biphenyl) D->E Quantify

Kinetic benchmarking workflow for alpha-bromo ester substitution.

Step-by-Step Protocol: Kinetic Profiling of Amination
  • Step 1: Preparation of Standardized Solutions Dissolve 1.0 mmol of ethyl 2-bromononanoate and 0.5 mmol of biphenyl in 10 mL of anhydrous THF. Causality: Anhydrous conditions prevent competitive hydrolysis of the ester or the α -bromo group. Biphenyl acts as an inert internal standard, self-validating the HPLC integration by correcting for any solvent evaporation or injection volume errors.

  • Step 2: Temperature Equilibration Incubate the reaction flask in a thermostatic bath at exactly 25.0 °C for 15 minutes. Causality: SN​2 kinetics are highly temperature-dependent; strict isothermal conditions are required to accurately calculate Arrhenius parameters.

  • Step 3: Reaction Initiation Inject 2.0 mmol of piperidine (nucleophile) and 1.5 mmol of N,N-Diisopropylethylamine (DIEA). Causality: DIEA acts as a non-nucleophilic base to scavenge the HBr byproduct. This prevents the protonation of piperidine, ensuring the nucleophile concentration remains constant and the reaction follows pseudo-first-order kinetics.

  • Step 4: Time-Course Sampling & Quenching At specific intervals (5, 10, 20, 40, 60 min), extract a 100 µL aliquot and immediately inject it into 900 µL of cold 0.1 M HCl in acetonitrile. Causality: The cold acid instantly protonates the piperidine, completely arresting the SN​2 reaction and locking the kinetic time-point for accurate offline analysis.

  • Step 5: HPLC-UV Quantification Analyze the quenched samples via HPLC-UV at 210 nm. Plot the natural log of remaining substrate concentration versus time. Causality: A linear ln([S]) vs. t plot validates that the reaction is proceeding via the expected kinetic order without complex side reactions or degradation.

Applications in Drug Development

Understanding the kinetic boundaries of ethyl 2-bromononanoate is critical for advanced synthetic applications. Its controlled reactivity makes it an ideal substrate for Dynamic Kinetic Resolution (DKR) to synthesize optically active α -amino esters. By utilizing chiral auxiliaries and bases like DIEA/TBAI, researchers can achieve high diastereomeric ratios (up to 97:3 dr) 4[4].

Furthermore, the resulting lipophilic derivatives, such as5[5], are critical building blocks in the synthesis of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and novel lipid-lowering therapeutics.

References

  • ResearchGate: Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution and asymmetric syntheses of 3-substituted morpholin-2-ones. URL:[Link]

  • Chemistry LibreTexts: 22.S: Carbonyl Alpha-Substitution Reactions (Summary). URL:[Link]

  • ACS Publications: Synthesis of Optically Active α-Amino Esters via Dynamic Kinetic Resolution: A Mechanistic Study. URL:[Link]

  • PMC (NIH): Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. URL:[Link]

Sources

Comparative

Validating Enantiomeric Excess in Chiral Ethyl 2-Bromononanoate Synthesis: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge Ethyl 2-bromononanoate is a highly versatile α-bromo ester utilized in the synthesis of non-natural amino acids, chiral lipids, and complex pharmaceutical active ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Ethyl 2-bromononanoate is a highly versatile α-bromo ester utilized in the synthesis of non-natural amino acids, chiral lipids, and complex pharmaceutical active ingredients (APIs). Because downstream substitution reactions (such as S_N2 displacements) at the α-carbon rely on precise stereochemical inversion, the accurate determination of the starting material's enantiomeric excess (ee) is a critical quality attribute in drug development.

However, aliphatic α-bromo esters present a unique analytical challenge: they lack a strong UV chromophore. This structural limitation renders standard UV-based High-Performance Liquid Chromatography (HPLC) largely ineffective without specialized detection systems. This guide provides an objective, comparative analysis of the analytical modalities available for validating the ee of ethyl 2-bromononanoate, emphasizing self-validating experimental designs and the physicochemical causality behind method selection.

Comparative Analysis of Analytical Modalities

Chiral Gas Chromatography (GC-FID) – The Gold Standard

For volatile, low-molecular-weight halogenated esters like ethyl 2-bromononanoate, Chiral GC coupled with a Flame Ionization Detector (FID) is the premier analytical choice .

  • The Causality: GC inherently bypasses the need for a UV chromophore because the FID detects carbon ions generated during combustion. The separation relies on the differential partitioning of enantiomers into a cyclodextrin-based chiral stationary phase (e.g., β-DEX 225). The hydrophobic cavity of the cyclodextrin forms transient inclusion complexes with the enantiomers. The subtle differences in steric fit and dipole-dipole interactions between the (R)- and (S)-enantiomers and the chiral selector dictate the elution order, providing exceptional resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

While HPLC is the dominant technique for assessing the enantiomeric purity of most pharmaceutical agents , its application to ethyl 2-bromononanoate is severely hindered by the molecule's lack of UV absorbance above 210 nm.

  • The Causality: To utilize HPLC, researchers must employ Refractive Index (RI) detectors, Charged Aerosol Detectors (CAD), or derivatize the ester into a UV-active compound. If direct HPLC is attempted, polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H) are used, relying on hydrogen bonding and steric hindrance to resolve the transient diastereomeric complexes . However, the baseline stability and sensitivity are often inferior to GC for this specific molecule class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR utilizing Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) offers a rapid, non-chromatographic alternative .

  • The Causality: By introducing a chiral shift reagent (e.g., Europium-based complexes), the enantiomers form diastereomeric complexes in situ. This alters the magnetic environment of the protons (specifically the α-proton adjacent to the bromine), splitting the previously equivalent NMR signals into distinct peaks that can be integrated to calculate ee. While fast, it lacks the trace-level precision of chromatography.

Quantitative Performance Comparison

Analytical ModalityStationary Phase / ReagentDetection MethodResolution (Rs)Limit of Detection (LOD)Run TimeSuitability for Ethyl 2-Bromononanoate
Chiral GC β-Cyclodextrin (e.g., β-DEX 225)FID> 2.0 (Baseline)< 0.1 mg/mL15–25 minOptimal (High volatility, no UV needed)
Chiral HPLC Amylose/Cellulose derivativesCAD / RI / Low-UV1.2 – 1.81.0 mg/mL (RI)20–40 minSub-optimal (Requires specialized detectors)
Chiral NMR Europium shift reagents1H-NMR (400+ MHz)N/A (Spectral split)~5.0 mg/mL< 5 minModerate (Rapid, but lower precision)

Experimental Protocols: The Self-Validating GC Workflow

To ensure scientific integrity, an ee determination protocol must be a self-validating system . You cannot definitively calculate the ee of an enantioenriched sample without first proving that the analytical system does not artificially bias one enantiomer (e.g., via selective degradation on the column or unequal detector response factors).

Protocol: Self-Validating Chiral GC-FID Analysis

Step 1: System Suitability and Racemate Validation (The Mandatory Control)

  • Preparation: Dissolve 1.0 mg of racemic ethyl 2-bromononanoate in 1.0 mL of GC-grade hexane.

  • Injection: Inject 1 µL into the GC-FID equipped with a β-DEX 225 column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Programming: Set the initial oven temperature to 100°C, hold for 2 minutes, then ramp at 2°C/min to 160°C.

  • Validation Criteria:

    • Resolution: The two enantiomer peaks must achieve baseline separation (Resolution factor, Rs > 1.5).

    • Response Equality: Integrate both peaks. The area ratio must be exactly 50:50 (± 1%).

    • Causality Check: This step proves that the FID response is identical for both enantiomers and that the chiral stationary phase is not irreversibly trapping or degrading the slower-eluting enantiomer.

Step 2: Enantioenriched Sample Analysis

  • Preparation: Dissolve 1.0 mg of the synthesized chiral ethyl 2-bromononanoate in 1.0 mL of hexane.

  • Injection: Inject 1 µL using the exact temperature program validated in Step 1.

  • Data Acquisition: Identify the major and minor peaks based strictly on the retention times established during the racemate run.

Step 3: Enantiomeric Excess Calculation Calculate the ee using the integrated peak areas: ee (%) = |(Area_Major - Area_Minor) / (Area_Major + Area_Minor)| × 100

Visualizations of Analytical Workflows and Mechanisms

G A Racemic Ethyl 2-Bromononanoate B Chiral GC Method Development A->B C Confirm Baseline Separation (Rs > 1.5) B->C E Sample Injection & Chromatography C->E Validated Method D Enantioenriched Sample D->E F Peak Integration & ee Calculation E->F

Self-validating workflow for enantiomeric excess determination using racemic standards.

Mechanism A Mixed Enantiomers (Carrier Gas) B Beta-Cyclodextrin Stationary Phase A->B C Transient Diastereomeric Complex (S-Enantiomer) B->C Weaker Affinity D Transient Diastereomeric Complex (R-Enantiomer) B->D Stronger Affinity E Faster Elution C->E F Slower Elution D->F G FID Detection (Separate Peaks) E->G F->G

Mechanistic pathway of enantiomer separation via transient diastereomeric complexes in Chiral GC.

References

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Herald Scholarly Open Access URL:[Link]

Safety & Regulatory Compliance

Safety

ethyl 2-bromononanoate proper disposal procedures

The Alpha-Bromo Ester Disposal Protocol: Operational Guidelines for Ethyl 2-Bromononanoate Ethyl 2-bromononanoate is a highly versatile α -bromo ester utilized extensively in drug discovery as a reactive intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

The Alpha-Bromo Ester Disposal Protocol: Operational Guidelines for Ethyl 2-Bromononanoate

Ethyl 2-bromononanoate is a highly versatile α -bromo ester utilized extensively in drug discovery as a reactive intermediate and alkylating agent[1],[2]. While its reactivity is a synthetic asset, it presents distinct logistical and safety challenges during laboratory waste management. Improper disposal or accidental release can lead to the generation of corrosive hydrobromic acid (HBr) and severe environmental contamination[3],[2].

As a Senior Application Scientist, I have designed this self-validating guide to provide researchers and safety officers with the mechanistic causality and step-by-step operational workflows required for the safe handling, quenching, and thermal destruction of ethyl 2-bromononanoate.

Chemical Profiling & Hazard Causality

To safely manage ethyl 2-bromononanoate, operators must first understand the chemical causality behind its hazards:

  • Alkylating Potential: The α -bromo ester functional group is highly electrophilic, making the compound a potent alkylating agent[1],[4]. It can rapidly react with biological nucleophiles, necessitating strict personal protective equipment (PPE) and fume hood operation.

  • Hydrolytic Instability: In the presence of ambient moisture or aqueous bases, the ester is susceptible to hydrolysis, which liberates corrosive HBr gas[3]. This exothermic degradation is the primary reason the compound acts as a lachrymator (respiratory and eye irritant).

  • Regulatory Classification: Under Environmental Protection Agency (EPA) guidelines, this compound is strictly classified as a Halogenated Organic Waste [5]. It cannot be discharged into municipal sewers, nor can it be mixed with general non-halogenated solvent waste[6].

Waste Segregation & Compatibility Matrix

A critical failure point in laboratory waste management is the improper mixing of halogenated and non-halogenated streams. The table below summarizes the compatibility and regulatory impact of mixing ethyl 2-bromononanoate with other common laboratory waste streams.

Waste Stream CategoryCompatibilityQuantitative / Regulatory ImpactMechanistic Causality
Halogenated Organics (e.g., DCM, Chloroform)Compatible Baseline halogenated disposal rate.Shared thermal destruction pathway (incineration with caustic scrubbing)[5],[7].
Non-Halogenated Solvents (e.g., Acetone, EtOH)Incompatible 100% of the mixed volume is reclassified as halogenated, drastically increasing costs[6].Halogenated waste requires specialized scrubber-equipped incinerators, unlike standard fuel-blended non-halogenated waste[6],[7].
Aqueous Acids/Bases Incompatible RCRA violation if mixed; high risk of exothermic thermal runaway.Catalyzes the hydrolysis of the α -bromo ester, rapidly liberating corrosive HBr gas[3].
Heavy Metals (e.g., Hg, Cd, Cr)Incompatible Triggers severe EPA multi-hazard penalties and facility rejection[6].Heavy metals cannot be incinerated in the same manner and cause severe organ toxicity and environmental persistence[6].

Routine Disposal Protocol (Standard Operations)

For routine benchtop operations, the following step-by-step methodology must be strictly adhered to:

  • Segregation & Verification: Verify that the receiving container is explicitly labeled for "Halogenated Organic Waste" (typically designated by green-labeled carboys in standard institutional protocols)[5].

  • Transfer Operations: Operating strictly within a certified fume hood, transfer the ethyl 2-bromononanoate waste into the chemically compatible container (High-Density Polyethylene (HDPE) or glass)[6].

  • Volume Tracking: Immediately log the exact mass, volume, or ratio of the ester added on the composite waste sheet attached to the carboy[5].

  • Sealing & Containment: Tightly cap the container to prevent vapor escape. Store the carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA), strictly isolated from strong oxidizers and reactive metals[5],[6].

Spill Response & Chemical Quenching Workflow

In the event of an accidental release, the reactive α -bromo ester must be chemically neutralized (quenched) before it is absorbed. This prevents the continuous off-gassing of HBr in the waste container[3].

Step-by-Step Quenching Methodology:

  • Isolation: Evacuate the immediate area and remove all sources of ignition. Ensure appropriate PPE (nitrile gloves, splash goggles, and a respirator if outside a hood) is worn[2].

  • Chemical Quenching: Liberally apply a 10% aqueous sodium bisulfite solution or solid sodium bicarbonate directly over the spill[8],[3].

    • Causality: The bisulfite acts as a mild nucleophile/reducing agent to deactivate the alkylating center, while the bicarbonate rapidly neutralizes any HBr formed by ambient hydrolysis[8],[3].

  • Neutralization Period: Allow 15 minutes for the quenching agents to fully deactivate the ester moiety[9].

  • Inert Absorption: Cover the neutralized spill with an inert absorbent such as vermiculite or clay. Critical: Do not use combustible paper towels due to severe flammability and reactivity risks[3].

  • Collection: Shovel the absorbed material into a wide-mouth HDPE jar, label it clearly as "Debris Contaminated with Halogenated Esters," and transfer it to the SAA for hazardous waste processing[3].

SpillWorkflow Spill Accidental Spill (α-Bromo Ester) Isolate Isolate Area & Don PPE Spill->Isolate Quench Chemical Quenching (NaHSO3 / NaHCO3) Isolate->Quench Absorb Inert Absorption (Vermiculite/Clay) Quench->Absorb Dispose Transfer to SAA (Halogenated Debris) Absorb->Dispose

Step-by-step chemical quenching and absorption workflow for ester spills.

Final Destruction Pathway: Thermal Incineration

Once transported by an EPA-permitted facility, ethyl 2-bromononanoate is never placed in a landfill. It undergoes complete thermal destruction via Rotary Kiln Incineration at temperatures exceeding 1000°C[7].

During combustion, the organic aliphatic backbone is oxidized into CO2​ and H2​O . However, the combustion of the bromine atom generates highly corrosive HBr gas. To prevent atmospheric pollution and acid rain, the incinerator exhaust is passed through high-efficiency caustic scrubbers (typically utilizing sodium hydroxide), which neutralize the HBr gas into benign sodium bromide salts before environmental release[7].

WasteLifecycle Gen Waste Generation (Ethyl 2-Bromononanoate) Seg Segregation (Halogenated Organics) Gen->Seg Cont Containerization (HDPE/Glass Carboy) Seg->Cont SAA Satellite Accumulation Area (SAA) Cont->SAA Trans EPA-Permitted Transport SAA->Trans Inc Rotary Kiln Incineration (>1000°C) Trans->Inc Scrub Caustic Scrubbing (HBr Neutralization) Inc->Scrub

Lifecycle and thermal destruction pathway of halogenated ester waste.

References

  • Bucknell University. "Hazardous Waste Segregation Guide." Bucknell.edu.
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardouswasteexperts.com.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Epa.gov.
  • BenchChem. "Methyl 2-bromo-2-(4-chlorophenyl)acetate." Benchchem.com.
  • BenchChem. "Ethyl 2-aminononanoate." Benchchem.com.
  • BenchChem. "2-Bromopropyl Propionate." Benchchem.com.
  • BenchChem. "(-)-Ethyl 2-bromobutyrate." Benchchem.com.
  • BenchChem. "Ethyl 2-bromooctanoate." Benchchem.com.
  • Google Patents. "PT95310B - Process for the Preparation of New N-Aryl and N-Heteroarylamid." Google.com.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling Ethyl 2-Bromononanoate

As drug development professionals and synthetic chemists, we frequently rely on halogenated organic compounds to construct complex molecular architectures. Ethyl 2-bromononanoate (CAS: 7425-60-7) is a highly versatile α-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, we frequently rely on halogenated organic compounds to construct complex molecular architectures. Ethyl 2-bromononanoate (CAS: 7425-60-7) is a highly versatile α-bromo ester[1]. However, the exact structural features that make it synthetically valuable also make it a potent physiological hazard.

This guide provides a self-validating, field-proven operational framework for handling ethyl 2-bromononanoate. By understanding the mechanistic causality behind its reactivity, laboratory personnel can move beyond rote compliance and build a deeply integrated culture of safety.

Hazard Assessment & Mechanistic Causality

Ethyl 2-bromononanoate is defined by its electrophilic alpha-carbon, which is activated by the adjacent electron-withdrawing ester group[2]. This structural motif makes the compound highly susceptible to nucleophilic attack.

When exposed to biological nucleophiles (such as the proteins in human skin or the moisture in mucous membranes), the compound undergoes rapid SN​2 alkylation and hydrolysis. This dual-reactivity pathway results in severe tissue damage, sensitization, and the release of corrosive hydrobromic acid (HBr) gas[3]. Because it is a halogenated organic compound[4], it requires strict segregation during handling and disposal to prevent dangerous cross-reactions.

Reactivity AlphaBromo Ethyl 2-bromononanoate (Electrophilic α-Carbon) Reaction SN2 Alkylation / Hydrolysis AlphaBromo->Reaction Nucleophile Biological Nucleophiles (Proteins, DNA, Moisture) Nucleophile->Reaction Outcome1 Tissue Damage / Sensitization Reaction->Outcome1 Outcome2 HBr Gas Release (Corrosive) Reaction->Outcome2

Logical relationship of α-bromo ester reactivity leading to physiological hazards.

Quantitative Physicochemical Profile

Understanding the physical data is critical for anticipating the compound's behavior in an open laboratory environment.

PropertyQuantitative ValueCausality / Operational Impact
Molecular Weight 265.19 g/mol [1]Higher mass reduces room-temperature volatility compared to lower analogs, but vapor hazards remain acute upon heating.
XLogP3 4.7[1]Highly lipophilic; rapidly penetrates unprotected skin and standard thin nitrile gloves.
Hydrogen Bond Acceptors 2[1]Interacts readily with biological moisture, accelerating localized hydrolysis and HBr generation.
Exact Mass 264.07 Da[1]Critical target metric for mass spectrometry (MS) validation post-reaction.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic α-bromo esters. The following matrix outlines the mandatory protective barriers and the scientific rationale behind each choice.

PPE CategorySpecificationCausality / Rationale
Eye/Face Snug-fitting safety goggles + full face shieldProtects against micro-splashes; α-bromo esters cause irreversible corneal alkylation and severe eye damage[3].
Hands Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides baseline dexterity; Butyl rubber offers superior chemical resistance to lipophilic halogenated esters, preventing rapid permeation[4].
Body Flame-resistant (FR) lab coat + chemical-resistant apronPrevents skin contact; the compound is a combustible organic liquid.
Respiratory Half-mask or full-face respirator with ABEK filter (EN14387)Required if fume hood ventilation fails. Protects against organic vapors and acidic gases (HBr) released during hydrolysis[3].

Operational Protocol: Step-by-Step Handling

To ensure trustworthiness and safety, every procedure must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Validation
  • Action: Activate the chemical fume hood and verify the face velocity using a digital anemometer.

  • Self-Validation: The digital readout must remain stable between 100–120 fpm (feet per minute) for at least 30 seconds. If the airflow fluctuates, do not open the reagent.

  • Causality: Adequate negative pressure is the primary engineering control against lachrymatory HBr vapors.

Step 2: PPE Donning Sequence
  • Action: Inspect outer butyl gloves for pinholes using the nitrogen inflation method. Don the FR lab coat, inner nitrile gloves, outer butyl gloves, goggles, and face shield.

  • Self-Validation: Submerge the inflated butyl gloves in water; the absence of bubbles validates the integrity of the polymer barrier.

Step 3: Dispensing (Air-Free Technique)
  • Action: Use a PTFE-tipped Hamilton syringe to extract the reagent. Purge the syringe with inert gas (N 2​ or Argon) three times before piercing the reagent septum.

  • Causality: Atmospheric moisture induces the hydrolysis of the α-bromo ester. Using a PTFE tip prevents the halogenated compound from degrading standard rubber plungers, which would contaminate the reaction and jam the syringe.

Step 4: Reaction Execution
  • Action: Add ethyl 2-bromononanoate dropwise to the reaction mixture at 0°C (ice bath).

  • Causality: SN​2 alkylation reactions are highly exothermic[2]. Dropwise addition at reduced temperatures controls the thermal runaway risk and prevents the volatilization of unreacted starting material.

Step 5: Quenching & Doffing
  • Action: Quench any residual reagent inside the syringe by drawing up a 10% aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ). Doff the outer butyl gloves inside the fume hood.

  • Causality: Sodium thiosulfate safely neutralizes the electrophile. Doffing inside the hood ensures that off-gassing from contaminated gloves is captured by the exhaust system.

Workflow Start Pre-Operation Readiness (Verify Hood ≥100 fpm) PPE Don Mandatory PPE (ABEK Respirator, Butyl Gloves) Start->PPE Handle Dispense Ethyl 2-bromononanoate (Air-Free PTFE Syringe) PPE->Handle Spill Spill Detected? Handle->Spill Clean Neutralize with NaHCO3/Sand Absorb & Dispose Spill->Clean Yes Proceed Execute Reaction (Dropwise at 0°C) Spill->Proceed No Waste Collect Halogenated Waste (Segregated Container) Clean->Waste Proceed->Waste

Step-by-step operational safety workflow for handling ethyl 2-bromononanoate.

Spill Response and Disposal Plan

In the event of an uncontrolled release, immediate and chemically sound intervention is required to prevent inhalation injuries and facility contamination.

  • Immediate Action: Evacuate the immediate area. If the spill occurs outside the fume hood, personnel must don an ABEK-filtered respirator before re-entering the space[3].

  • Neutralization Matrix: Cover the spill entirely with a 1:1 mixture of dry sand and sodium bicarbonate (NaHCO 3​ ).

    • Causality: The sodium bicarbonate actively neutralizes any hydrobromic acid (HBr) formed via ambient hydrolysis, while the dry sand provides a non-reactive, high-surface-area absorbent matrix that suppresses vapor pressure.

  • Collection: Using non-sparking tools, sweep the neutralized matrix into a leak-proof, high-density polyethylene (HDPE) container.

  • Waste Segregation: Label the container strictly as Halogenated Organic Waste [4]. Never mix halogenated waste with standard organic waste (e.g., acetone, ethanol), as this can lead to exothermic cross-reactions and the formation of highly toxic secondary byproducts in the waste carboy.

Sources

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